4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-piperidin-4-yl-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(16-7-1)10-13-11(15-14-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUYQULRYNAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375579 | |
| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244272-35-3 | |
| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
This technical guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural combination of a thiophene ring, a 1,2,4-oxadiazole core, and a piperidine moiety. Each of these components is a well-established pharmacophore, and their amalgamation in a single entity presents compelling opportunities for the development of new therapeutic agents.[1][2] This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol for its preparation and a thorough analysis of its characterization.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3] The piperidine scaffold is a common feature in many centrally active drugs, influencing solubility and receptor binding.[4] Thiophene, a sulfur-containing aromatic ring, is present in numerous approved drugs and is known to modulate biological activity. The strategic combination of these three fragments in this compound suggests its potential as a modulator of various biological targets, including but not limited to muscarinic receptors and tubulin.[5][6]
This guide will first detail a robust synthetic pathway to the target molecule, followed by a comprehensive overview of the analytical techniques required for its structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, thiophene-2-carboxamidoxime, followed by its reaction with a protected piperidine derivative and subsequent deprotection.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of Thiophene-2-carboxamidoxime
This initial step involves the conversion of thiophene-2-carbonitrile to the corresponding amidoxime, a crucial intermediate for the formation of the 1,2,4-oxadiazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thiophene-2-carbonitrile | 109.14 | 5.46 g | 50 |
| Hydroxylamine hydrochloride | 69.49 | 4.17 g | 60 |
| Sodium bicarbonate | 84.01 | 5.04 g | 60 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a stirred solution of thiophene-2-carbonitrile (5.46 g, 50 mmol) in 100 mL of ethanol, add hydroxylamine hydrochloride (4.17 g, 60 mmol) and sodium bicarbonate (5.04 g, 60 mmol) in 50 mL of water.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield thiophene-2-carboxamidoxime as a white solid.
Part 2: Synthesis of N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
In this step, the prepared amidoxime is reacted with N-Boc-piperidine-4-carbonyl chloride to form the 1,2,4-oxadiazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thiophene-2-carboxamidoxime | 142.18 | 7.11 g | 50 |
| N-Boc-piperidine-4-carbonyl chloride | 247.72 | 12.39 g | 50 |
| Pyridine | - | 100 mL | - |
Procedure:
-
Dissolve thiophene-2-carboxamidoxime (7.11 g, 50 mmol) in 100 mL of pyridine.
-
To this solution, add N-Boc-piperidine-4-carbonyl chloride (12.39 g, 50 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 110 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine.
Part 3: Synthesis of this compound (Final Product)
The final step involves the deprotection of the Boc group to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | 335.43 | 16.77 g | 50 |
| Trifluoroacetic acid (TFA) | - | 25 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (16.77 g, 50 mmol) in 100 mL of dichloromethane.
-
Add trifluoroacetic acid (25 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford this compound as a solid. The product can be further purified by recrystallization.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 244272-35-3 | [7][8][9][10] |
| Molecular Formula | C₁₁H₁₃N₃OS | [7][8][9][10] |
| Molecular Weight | 235.31 g/mol | [7][8][9][10] |
| Melting Point | 68-71 °C | [7][10] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Analysis
1. 1H NMR Spectroscopy
The 1H NMR spectrum is crucial for elucidating the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:
| Protons | Multiplicity | Chemical Shift (ppm) | Integration |
| Thiophene H5 | dd | ~7.8 | 1H |
| Thiophene H3 | dd | ~7.6 | 1H |
| Thiophene H4 | dd | ~7.1 | 1H |
| Piperidine CH (at C4) | m | ~3.3 | 1H |
| Piperidine CH₂ (axial) | m | ~3.1 | 2H |
| Piperidine CH₂ (equatorial) | m | ~2.7 | 2H |
| Piperidine CH₂ (at C3, C5) | m | ~2.0-2.2 | 4H |
| Piperidine NH | br s | Variable | 1H |
2. 13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:
| Carbon Atom | Chemical Shift (ppm) |
| C=N (Oxadiazole) | ~168-170 |
| C-O (Oxadiazole) | ~175-177 |
| Thiophene C2 | ~128 |
| Thiophene C5 | ~127 |
| Thiophene C3 | ~126 |
| Thiophene C4 | ~125 |
| Piperidine C4 | ~40-42 |
| Piperidine C2, C6 | ~45-47 |
| Piperidine C3, C5 | ~30-32 |
3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI-MS), the expected molecular ion peak would be:
-
[M+H]+: m/z 236.08
4. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | ~3300-3400 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~2950-2850 |
| C=N stretch (oxadiazole) | ~1610-1590 |
| C=C stretch (thiophene) | ~1550-1450 |
| C-O-C stretch (oxadiazole) | ~1250-1200 |
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Potential Applications and Future Directions
The structural motifs present in this compound suggest a range of potential pharmacological activities. The 1,2,4-oxadiazole-piperidine core has been identified in compounds acting as muscarinic receptor agonists, which are of interest for the treatment of neurological disorders.[5][11][12] Furthermore, related structures have demonstrated antiproliferative activity through the inhibition of tubulin polymerization, indicating potential applications in oncology.[6]
Future research should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the thiophene and piperidine rings, could lead to the discovery of more potent and selective drug candidates.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the field of medicinal chemistry. The unique combination of pharmacophoric elements in this molecule makes it a promising scaffold for the development of novel therapeutics, and this guide is intended to facilitate its exploration and exploitation in drug discovery programs.
References
- 1. Buy 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine | 1798529-57-3 [smolecule.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijper.org [ijper.org]
- 4. 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | 147636-34-8 | Benchchem [benchchem.com]
- 5. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. This compound [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 244272-35-3 [amp.chemicalbook.com]
- 11. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-(3-Substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]octanes and 2α-(3-Substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-enes as Potential Muscarinic Agonists | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structural architecture, featuring a piperidine ring linked to a thiophene moiety through a 1,2,4-oxadiazole core, positions it as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis, and an exploration of its biological significance, particularly as a modulator of tubulin polymerization.
The confluence of the thiophene, 1,2,4-oxadiazole, and piperidine moieties imparts a distinct combination of properties to the molecule. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The piperidine ring provides a saturated, flexible linker that can be readily functionalized to modulate solubility and target engagement. Finally, the thiophene ring, a common pharmacophore, is known to participate in various biological interactions. The strategic combination of these fragments has led to the exploration of this scaffold in the context of several diseases, most notably in oncology.
Physicochemical Properties: A Foundation for Drug Design
A thorough understanding of the physicochemical properties of a compound is paramount for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 244272-35-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃OS | [3][2][4] |
| Molecular Weight | 235.31 g/mol | [3][2][4] |
| Melting Point | 68-71 °C | [3][4] |
| Appearance | Expected to be a crystalline solid | General Knowledge |
| Predicted XlogP | 1.7 | |
| Predicted pKa (Piperidine Nitrogen) | ~8.5 - 9.5 (Basic) | General Knowledge |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and DMSO. Limited solubility in water is anticipated. | General Knowledge |
Note: While the melting point is experimentally determined, the XlogP and pKa values are predicted based on the chemical structure. Experimental determination of these properties is crucial for precise characterization.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, culminating in the formation of the 1,2,4-oxadiazole ring. The following protocol is based on established methodologies for the synthesis of analogous 1,2,4-oxadiazole derivatives.
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of N'-Hydroxythiophene-2-carboximidamide (Thiophene-2-amidoxime)
Rationale: The initial step involves the conversion of a commercially available nitrile to an amidoxime. This intermediate is crucial as it provides the necessary functionality for the subsequent cyclization to form the 1,2,4-oxadiazole ring.
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate. The base is essential to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-hydroxythiophene-2-carboximidamide.
-
The product can be purified by recrystallization or column chromatography.
Part 2: Synthesis of tert-butyl this compound-1-carboxylate
Rationale: This step involves the coupling of the thiophene-2-amidoxime with a protected piperidine carboxylic acid, followed by an intramolecular cyclization to form the 1,2,4-oxadiazole ring. The use of a Boc-protected piperidine derivative ensures that the piperidine nitrogen does not interfere with the coupling reaction.
Materials:
-
N'-Hydroxythiophene-2-carboximidamide (from Part 1)
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (Boc-piperidine-4-carboxylic acid)
-
A coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA).
-
Anhydrous solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-piperidine-4-carboxylic acid in the anhydrous solvent.
-
Add the coupling agent (e.g., TBTU) and the base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add N'-hydroxythiophene-2-carboximidamide to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC. The reaction typically involves the formation of an O-acyl amidoxime intermediate which then undergoes cyclodehydration. In some cases, gentle heating may be required to facilitate the cyclization.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
Part 3: Deprotection to Yield this compound
Rationale: The final step is the removal of the Boc protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.
Materials:
-
tert-butyl this compound-1-carboxylate (from Part 2)
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or methanol).
-
Dichloromethane (DCM) or other appropriate solvent.
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA or the HCl solution to the mixture.
-
Stir the reaction at room temperature. The progress of the deprotection can be monitored by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product is the salt of the final compound (e.g., trifluoroacetate or hydrochloride salt). To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH of ~9-10.
-
Extract the free base with an organic solvent, dry the organic layer, and concentrate to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the piperidine ring, and the NH proton of the piperidine.
-
Thiophene Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at positions 3, 4, and 5 of the thiophene ring. The coupling patterns (doublets and doublets of doublets) will be indicative of their relative positions.
-
Piperidine Protons: A complex set of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring. The proton at C4, adjacent to the oxadiazole ring, is expected to be shifted downfield.
-
NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Oxadiazole Carbons: Two signals in the downfield region (typically δ 160-180 ppm) corresponding to the two carbons of the 1,2,4-oxadiazole ring.
-
Thiophene Carbons: Four signals in the aromatic region (typically δ 120-140 ppm).
-
Piperidine Carbons: Signals in the aliphatic region (typically δ 20-50 ppm).
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the piperidine NH.
-
C=N Stretch: A sharp peak around 1600-1650 cm⁻¹ characteristic of the oxadiazole ring.
-
C-O-N Stretch: Bands in the fingerprint region (around 1000-1300 cm⁻¹) associated with the oxadiazole ring.
-
C-H Stretches: Peaks for aromatic and aliphatic C-H bonds.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can also provide structural information.
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak at m/z corresponding to the molecular weight of the compound (235.31) or its protonated form (236.32).
-
Biological Significance and Experimental Evaluation: A Tubulin Polymerization Inhibitor
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold has been identified as a promising chemotype for the development of tubulin polymerization inhibitors. These agents disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule function, tubulin inhibitors can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells, making them a cornerstone of cancer chemotherapy.
Derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have been shown to act as tubulin inhibitors, and it is highly probable that this compound shares this mechanism of action.
Mechanism of Action: Disrupting Microtubule Dynamics
Caption: Proposed mechanism of action as a tubulin polymerization inhibitor.
Experimental Workflow for Biological Evaluation
The evaluation of this compound as a tubulin inhibitor typically involves a series of in vitro assays.
References
Spectroscopic analysis (NMR, MS, IR) of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds are of paramount importance, often forming the core scaffolds of pharmacologically active agents. The compound this compound is a notable example, integrating three distinct and medicinally relevant heterocyclic moieties: a thiophene ring, a 1,2,4-oxadiazole ring, and a piperidine ring. The thiophene ring is a common isostere for benzene in drug design, the 1,2,4-oxadiazole ring is recognized for its role as a bioisostere for esters and amides and its diverse biological activities, and the piperidine scaffold is prevalent in numerous alkaloids and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties.[1]
A thorough understanding of the molecular structure and purity of such compounds is a prerequisite for any meaningful biological evaluation. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying scientific rationale for these spectroscopic signatures. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles and data from analogous structures to provide a robust predictive framework.
Molecular Structure and Key Fragments
To facilitate the discussion of the spectroscopic data, the molecular structure of this compound is presented below, with key atomic positions numbered for clarity in the NMR analysis.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopic Analysis (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are influenced by the electron density around the proton, which is affected by shielding and deshielding effects from adjacent atoms and functional groups.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| Thiophene H5' | 7.6 - 7.8 | Doublet of doublets (dd) | Located on a carbon adjacent to the sulfur atom and coupled to H3' and H4'. |
| Thiophene H3' | 7.2 - 7.4 | Doublet of doublets (dd) | Coupled to H4' and H5'. |
| Thiophene H4' | 7.1 - 7.3 | Triplet (t) or dd | Coupled to H3' and H5'. |
| Piperidine CH (H4'') | 3.3 - 3.6 | Multiplet (m) | Methine proton at the point of attachment to the oxadiazole ring, deshielded by the heterocyclic system. |
| Piperidine CH₂ (H2'', H6'') axial | 2.8 - 3.0 | Multiplet (m) | Axial protons on carbons adjacent to the nitrogen. |
| Piperidine CH₂ (H2'', H6'') equatorial | 3.2 - 3.4 | Multiplet (m) | Equatorial protons on carbons adjacent to the nitrogen. |
| Piperidine CH₂ (H3'', H5'') axial | 1.8 - 2.0 | Multiplet (m) | Axial protons. |
| Piperidine CH₂ (H3'', H5'') equatorial | 2.1 - 2.3 | Multiplet (m) | Equatorial protons. |
| Piperidine NH (H1'') | 1.5 - 2.5 | Broad singlet (br s) | Exchangeable proton; chemical shift and peak shape can vary with solvent and concentration. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase correct the spectrum and integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopic Analysis (Predicted)
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| Oxadiazole C5 | 174 - 178 | Highly deshielded due to attachment to two electronegative atoms (O and N) and the piperidine ring.[2] |
| Oxadiazole C3 | 167 - 170 | Deshielded due to attachment to two nitrogen atoms and the thiophene ring.[2] |
| Thiophene C2' | 130 - 135 | Quaternary carbon attached to the oxadiazole ring. |
| Thiophene C5' | 128 - 130 | Aromatic CH carbon adjacent to sulfur. |
| Thiophene C3', C4' | 125 - 128 | Aromatic CH carbons of the thiophene ring. |
| Piperidine C2'', C6'' | 44 - 48 | Carbons adjacent to the nitrogen atom. |
| Piperidine C3'', C5'' | 30 - 34 | Aliphatic carbons. |
| Piperidine C4'' | 35 - 40 | Methine carbon attached to the oxadiazole ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.
-
Longer acquisition times and more scans (e.g., 1024 or more) are typically required compared to ¹H NMR.
-
A larger spectral width is used to encompass the wider range of carbon chemical shifts.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Mass Spectrometry (MS) Analysis (Predicted)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of the target compound is C₁₁H₁₃N₃OS, with a monoisotopic molecular weight of approximately 235.08 Da.[3][4]
Predicted Molecular Ion and Fragmentation Pattern
-
Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 235 under electron ionization (EI) conditions. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 236.
-
Key Fragmentation Pathways: The fragmentation of 1,2,4-oxadiazoles is well-documented and typically involves cleavage of the heterocyclic ring.[5][6] The primary fragmentation is expected to be a retro-cycloaddition type reaction.
Figure 2: Predicted major fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI or EI source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample via a direct insertion probe or gas chromatography inlet. Use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern. For HRMS data, calculate the elemental composition of the molecular ion and key fragments to confirm their identities.
Infrared (IR) Spectroscopy Analysis (Predicted)
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad | Characteristic of a secondary amine.[7] |
| C-H Stretch (Aromatic, Thiophene) | 3050 - 3150 | Medium to Weak | Typical for C-H bonds on an aromatic ring.[8] |
| C-H Stretch (Aliphatic, Piperidine) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds. |
| C=N Stretch (Oxadiazole) | 1600 - 1650 | Medium to Strong | Typical for imine-like bonds in heterocyclic systems.[9] |
| C=C Stretch (Thiophene) | 1400 - 1600 | Medium | Aromatic ring stretching vibrations.[10] |
| C-O-C Stretch (Oxadiazole) | 1000 - 1300 | Strong | Asymmetric and symmetric stretching of the ether linkage within the oxadiazole ring.[9] |
| C-S Stretch (Thiophene) | 650 - 800 | Medium to Weak | Characteristic of the thiophene ring.[11] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the key absorption bands and assign them to the corresponding functional groups and vibrational modes.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles of NMR, MS, and IR spectroscopy and drawing comparisons with analogous structures, we have outlined the expected spectral signatures for this compound. The provided tables of predicted data, along with the rationale and experimental protocols, offer a solid foundation for researchers to confirm the identity, purity, and structure of this molecule in a laboratory setting. While these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation. This comprehensive guide serves as a valuable resource for any scientist or professional engaged in the synthesis, characterization, or development of this and related heterocyclic compounds.
References
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. scbt.com [scbt.com]
- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. journalspub.com [journalspub.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
Crystal structure determination of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
An In-Depth Technical Guide to the Crystal Structure Determination of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
This guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice. Our objective is to present a self-validating workflow that ensures the generation of an accurate, reliable, and publication-quality crystal structure.
Foreword: The Imperative of Structural Certainty in Drug Discovery
In the landscape of modern drug discovery, the three-dimensional atomic arrangement of a molecule is not merely academic data; it is the foundational blueprint for understanding its biological activity.[1] Techniques like single-crystal X-ray diffraction (SC-XRD) provide unambiguous determination of a molecule's conformation, stereochemistry, and potential intermolecular interactions.[2][3] This structural insight is paramount for structure-based drug design (SBDD), where knowledge of how a ligand binds to its target protein can dramatically accelerate the optimization of potency and selectivity.[4][5][6] The subject of this guide, this compound, contains multiple heterocyclic moieties—thiophene, oxadiazole, and piperidine—known to be prevalent in medicinally active compounds.[7][8] Therefore, an exact understanding of its 3D structure is a critical prerequisite for any rational drug design campaign.
Overall Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a refined crystal structure is a multi-stage process. Each stage builds upon the last, requiring meticulous execution and rigorous validation to ensure the integrity of the final model.
References
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. migrationletters.com [migrationletters.com]
- 5. zienjournals.com [zienjournals.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. journalspub.com [journalspub.com]
- 8. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
An In-Depth Technical Guide to the Initial Biological Screening of Thienyl-Oxadiazole-Piperidine Compounds
Introduction: The Therapeutic Potential of Thienyl-Oxadiazole-Piperidine Scaffolds
The confluence of thienyl, oxadiazole, and piperidine moieties into a single molecular framework presents a compelling scaffold for the discovery of novel therapeutic agents. This unique combination of heterocyclic rings is noteworthy for its potential to interact with a diverse array of biological targets. Oxadiazole rings, in particular, are recognized for their metabolic stability and ability to act as bioisosteric replacements for ester and amide groups, often enhancing pharmacological profiles.[1][2] The thienyl group can increase lipophilicity, facilitating membrane permeability, while the piperidine ring offers a versatile anchor for substituent modifications to fine-tune potency and selectivity.
Published research highlights the broad spectrum of biological activities associated with oxadiazole derivatives, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4] Specifically, the 1,3,4-oxadiazole isomer is a common feature in many medicinally active compounds.[5] Furthermore, piperidine-spirooxadiazole derivatives have been identified as antagonists for the α7 nicotinic acetylcholine receptor, a target implicated in inflammation.[6] Given this promising background, a systematic and robust initial biological screening cascade is paramount to efficiently identify and characterize the therapeutic potential of novel thienyl-oxadiazole-piperidine compounds.
This guide provides a comprehensive framework for the initial biological evaluation of this compound class, emphasizing a logical progression from broad phenotypic screens to more targeted mechanistic assays. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to inform subsequent stages of drug discovery.
Part 1: Foundational Screening: A Triad of Primary Assays
The initial screening phase is designed to cast a wide net, identifying any significant biological activity of the synthesized compounds. This stage prioritizes high-throughput compatible assays that provide a general indication of a compound's effect on cellular health, microbial growth, and enzymatic function. A three-pronged approach is recommended, encompassing cytotoxicity, antimicrobial, and broad-spectrum enzyme inhibition screening.
General Cytotoxicity Assessment: Establishing a Therapeutic Window
Before exploring specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the compounds. This establishes a baseline for a therapeutic window, ensuring that any observed biological effects are not simply a consequence of cell death. Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, colorimetric methods well-suited for this purpose.[7]
Principle of the MTT and XTT Assays: These assays rely on the metabolic activity of viable cells. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble.[7][8] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but its formazan product is water-soluble, simplifying the protocol by removing the solubilization step.[7][9] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[7]
-
Cell Seeding: Plate a panel of representative human cell lines (e.g., a normal fibroblast line like MRC-5, and a cancer cell line like HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thienyl-oxadiazole-piperidine compounds in appropriate cell culture medium. The final concentration range should typically span from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 24-72 hours.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Broad-Spectrum Antimicrobial Screening: Identifying Potential Anti-Infectives
Given the known antimicrobial activities of many heterocyclic compounds, a primary screen against a panel of clinically relevant bacteria and fungi is a logical starting point.[3][10] Broth microdilution is a standard and effective method for determining the minimum inhibitory concentration (MIC) of a compound.[11]
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Enzyme Inhibition Screening: Uncovering Novel Mechanisms
To explore the potential of these compounds to interact with key enzyme classes, a preliminary screen against a representative protease and a kinase is recommended. Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of enzymes involved in disease pathways.[12][13]
-
Reagent Preparation: Prepare a solution of the protease (e.g., trypsin), a suitable fluorogenic or chromogenic substrate, and the test compounds.
-
Assay Procedure: In a 96-well plate, pre-incubate the enzyme with the test compounds for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the increase in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor.
Part 2: Deconvolution and Mechanism of Action Studies
Compounds that exhibit significant activity in the primary screens ("hits") should be advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action (MOA).[14] Understanding how a small molecule interacts with its target is a critical aspect of drug discovery.[15][16]
Hit Confirmation and Dose-Response Analysis
The first step in this phase is to confirm the initial activity with freshly prepared compound stocks and to generate detailed dose-response curves to accurately determine potency (e.g., IC₅₀ or EC₅₀ values). This step is crucial for validating the initial findings and ensuring the observed activity is not an artifact.
Target-Based Assays: Pinpointing the Molecular Target
If the primary screens suggest a particular type of activity, more specific assays should be employed. For example, if a compound shows broad anticancer cytotoxicity, a panel of cancer cell lines with known genetic backgrounds can be used to identify potential sensitivities. If antimicrobial activity is observed, testing against a broader panel of resistant strains can provide valuable information.
For compounds that inhibit a general enzyme class, assays with specific enzymes within that class are necessary. For instance, if a compound inhibits a general kinase, it should be tested against a panel of specific kinases to determine its selectivity profile.
Receptor binding assays are essential for studying the interaction between a ligand (the test compound) and its target protein.[17][18] These assays can determine the affinity and specificity of binding.[19]
Principle of a Competitive Receptor Binding Assay: This technique relies on the competition between a labeled ligand (often radiolabeled or fluorescently tagged) and the unlabeled test compound for binding to a specific receptor.[20] The amount of labeled ligand that is displaced by the test compound is measured, providing an indication of the test compound's binding affinity.
-
Preparation of Reagents: Prepare a membrane preparation containing the target receptor, a radiolabeled ligand with known affinity for the receptor, and various concentrations of the unlabeled test compound.
-
Incubation: Incubate the receptor preparation, radiolabeled ligand, and test compound together to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting the results of the screening cascade.
Table 1: Summary of Primary Screening Results for Thienyl-Oxadiazole-Piperidine Compounds
| Compound ID | Cytotoxicity (HeLa) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Protease Inhibition (Trypsin) % Inhibition @ 10 µM |
| TOP-001 | >100 | 64 | 15 |
| TOP-002 | 12.5 | 8 | 85 |
| TOP-003 | 55.2 | >128 | 5 |
| TOP-004 | 8.1 | 16 | 62 |
Diagrams for Conceptual Understanding
Visual representations of experimental workflows and biological pathways can greatly enhance comprehension.
Caption: A generalized workflow for the initial biological screening of novel compounds.
Caption: The cellular mechanism underlying the MTT cytotoxicity assay.
Conclusion
The initial biological screening of novel thienyl-oxadiazole-piperidine compounds requires a systematic and multi-faceted approach. By employing a carefully designed cascade of in vitro assays, researchers can efficiently identify promising lead compounds and gain valuable insights into their potential therapeutic applications and mechanisms of action. The integration of robust primary screens with targeted secondary assays provides a solid foundation for advancing the most promising candidates into the next stages of drug development.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 20. youtube.com [youtube.com]
In Silico ADMET Prediction for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: A Technical Guide
Executive Summary
The imperative to "fail early, fail cheap" is a guiding principle in modern drug discovery, making the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile critical.[1] Poor pharmacokinetic and safety properties are significant hurdles that contribute to the high attrition rate of drug candidates.[2][3] This technical guide provides an in-depth, in silico evaluation of the ADMET profile for the novel compound 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine. By leveraging a suite of validated computational models, we can construct a robust predictive profile of this molecule's drug-likeness and potential liabilities. This guide details the methodologies, presents the predicted data, and offers an expert interpretation of the findings to inform subsequent stages of drug development. The use of in silico tools offers a cost-effective and efficient alternative to traditional experimental methods, enabling the rapid screening and prioritization of promising lead candidates.[1][4]
Introduction: The Paradigm of Predictive ADMET
For a therapeutic agent to be effective, it must not only interact potently with its biological target but also navigate the complex biological environment of the human body. This journey is defined by its ADMET properties.[5] Historically, these characteristics were evaluated late in the development pipeline, leading to costly failures. The advent of sophisticated computational tools has revolutionized this process, allowing for reliable ADMET prediction from a compound's chemical structure alone.[6][7] These in silico approaches utilize machine learning, quantitative structure-activity relationships (QSAR), and other modeling techniques to forecast a molecule's behavior.[1][4]
This guide focuses on This compound , a compound of interest for which a comprehensive ADMET profile is essential for progression. We will employ a validated, multi-tool approach to generate a holistic view of its potential as a drug candidate.
Compound Profile and Physicochemical Foundation
The first step in any ADMET assessment is to characterize the molecule's fundamental physicochemical properties, as these heavily influence its pharmacokinetic behavior.[8][9][10]
-
Compound: this compound
-
Canonical SMILES: C1CNCCC1C2=NC(=NO2)C3=CC=CS3[11]
These basic inputs form the basis for all subsequent computational predictions. The molecule's structure, featuring a piperidine ring, an oxadiazole core, and a thiophene moiety, presents a unique combination of features whose impact on ADMET will be systematically dissected.
In Silico ADMET Prediction: A Validated Workflow
Our predictive protocol relies on a consensus approach, integrating data from multiple well-regarded, freely accessible platforms to enhance the reliability of the predictions. The primary tools selected are SwissADME and pkCSM , chosen for their robust, peer-reviewed models and comprehensive coverage of key ADMET endpoints.[2][14][15][16] The choice to use multiple tools is critical for comparing results and identifying the most probable predictions.[6]
Step-by-Step Predictive Workflow:
-
Input Generation: The canonical SMILES string (C1CNCCC1C2=NC(=NO2)C3=CC=CS3) of the target molecule is obtained from a reliable chemical database like PubChem.[11]
-
Platform Submission: The SMILES string is submitted to the SwissADME and pkCSM web servers.[3][14][17][18]
-
Model Execution: Each platform applies its suite of predictive models. SwissADME provides rapid calculations for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[15][16][19] pkCSM uses a novel approach with graph-based signatures to predict a wide range of ADMET properties.[2][17][20][21]
-
Data Aggregation: The output data from each endpoint (e.g., LogP, solubility, BBB permeability, CYP inhibition) is collected from all platforms.
-
Consensus Analysis & Reporting: The collected data is compiled into summary tables. A consensus view is formed by comparing the predictions, and any significant discrepancies are noted for further investigation.
dot digraph "In_Silico_ADMET_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Input" { label="1. Input Generation"; bgcolor="#E8F0FE"; Input [label="Target Molecule\nSMILES String\n(C1CNCCC1C2=NC(=NO2)C3=CC=CS3)", shape=cylinder, fillcolor="#FFFFFF"]; }
subgraph "cluster_Prediction" { label="2. Predictive Modeling"; bgcolor="#E6F4EA"; SwissADME [label="SwissADME Server\n(Physicochemistry, PK, Drug-Likeness)", fillcolor="#FFFFFF"]; pkCSM [label="pkCSM Server\n(Absorption, Distribution, Metabolism,\nExcretion, Toxicity)", fillcolor="#FFFFFF"]; }
subgraph "cluster_Output" { label="3. Analysis & Interpretation"; bgcolor="#FEF7E0"; Data [label="Aggregate Predicted Data\n(Tabular Summary)", shape=document, fillcolor="#FFFFFF"]; Report [label="Synthesize Final Report\n(Interpretation & Recommendations)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; }
Input -> {SwissADME, pkCSM} [label="Submit SMILES"]; SwissADME -> Data [label="Generate Predictions"]; pkCSM -> Data [label="Generate Predictions"]; Data -> Report [label="Analyze & Interpret"]; } dot Caption: Workflow for in silico ADMET prediction.
Predicted ADMET Profile
The following sections detail the predicted ADMET properties for this compound.
Physicochemical Properties & Drug-Likeness
Drug-likeness is often assessed using rules of thumb like Lipinski's Rule of Five, which describes molecular properties important for a drug's pharmacokinetics, including absorption and distribution.[5] An orally active drug generally has no more than one violation of these criteria.[5]
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Lipinski's Rule of Five (Ro5) | Status |
| Molecular Weight (MW) | 235.31 g/mol | < 500 Da | Pass |
| LogP (Lipophilicity) | 1.70 - 2.15 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |
| Ro5 Violations | 0 | ≤ 1 | Excellent |
Interpretation: The compound exhibits an excellent physicochemical profile. With zero violations of Lipinski's Rule of Five, it possesses drug-like properties that are favorable for oral bioavailability.[5][22][23][24] Its moderate lipophilicity (LogP) suggests a good balance between aqueous solubility and membrane permeability, which is crucial for absorption.[10][25]
Absorption
Predicting a compound's absorption from the gastrointestinal tract is a key component of its ADMET profile.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Water Solubility (LogS) | -2.85 | Moderately Soluble |
| Caco-2 Permeability (log Papp) | > 0.9 cm/s | High Permeability |
| Human Intestinal Absorption | > 90% | Highly Absorbed |
| P-glycoprotein (P-gp) Substrate | No | Low risk of efflux |
| P-gp I/II Inhibitor | No | Low risk of drug-drug interactions |
Interpretation: The molecule is predicted to be highly absorbed by the human intestine. Its predicted high permeability, modeled after the Caco-2 cell permeability assay, is a strong indicator of efficient transport across the gut wall.[4] Crucially, it is not predicted to be a substrate for P-glycoprotein, a major efflux pump that can limit the absorption of many drugs. This further supports the potential for high oral bioavailability.
Distribution
Distribution characteristics determine where the compound travels in the body and if it can reach its intended target.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | ~0.5 L/kg | Moderate distribution into tissues |
| Blood-Brain Barrier (BBB) Permeability | Yes (logBB > 0) | Likely to cross the BBB |
| CNS Permeability | Yes (logPS > -2) | Likely to penetrate the CNS |
| Plasma Protein Binding | ~70-80% | Moderate binding |
Interpretation: The compound is predicted to cross the Blood-Brain Barrier (BBB), making it a potential candidate for centrally acting therapies.[26][27][28][29] The ability to permeate the BBB is essential for drugs targeting the central nervous system (CNS).[30] Its moderate volume of distribution suggests it will not be sequestered excessively in tissues, and moderate plasma protein binding indicates that a reasonable fraction of the drug will be free to exert its pharmacological effect.
Metabolism
Metabolism, primarily by Cytochrome P450 (CYP) enzymes, is a major route of drug clearance and a significant source of drug-drug interactions (DDIs).[31] Early detection of potential DDIs is highly desirable in the pharmaceutical industry.[32]
Table 4: Predicted Metabolic Properties
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | No | Low risk of DDIs with CYP1A2 substrates |
| CYP2C9 Inhibitor | No | Low risk of DDIs with CYP2C9 substrates |
| CYP2C19 Inhibitor | No | Low risk of DDIs with CYP2C19 substrates |
| CYP2D6 Inhibitor | Yes | Potential for DDIs with CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Low risk of DDIs with CYP3A4 substrates |
Interpretation: The primary metabolic flag for this compound is the predicted inhibition of the CYP2D6 isoform.[32][33][34] CYP2D6 is responsible for the metabolism of a significant percentage of clinically used drugs. This potential for inhibition is a noteworthy liability that must be investigated experimentally. It could lead to elevated plasma levels of co-administered drugs that are CYP2D6 substrates, potentially causing adverse effects. The lack of inhibition for other major CYP isoforms is a positive attribute.[35]
dot digraph "Metabolic_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Compound [label="this compound", fillcolor="#FFFFFF"];
subgraph "cluster_CYP" { label="Cytochrome P450 Enzymes"; bgcolor="#E8F0FE"; CYP2D6 [label="CYP2D6", fillcolor="#FCE8E6", fontcolor="#202124"]; OtherCYPs [label="CYP1A2, 2C9, 2C19, 3A4", fillcolor="#E6F4EA", fontcolor="#202124"]; }
Metabolites [label="Metabolites", shape=ellipse, fillcolor="#FFFFFF"]; DDI [label="Potential Drug-Drug\nInteractions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Compound -> CYP2D6 [label="Metabolism Pathway", color="#EA4335", style=bold]; Compound -> OtherCYPs [label="Metabolism Pathway", color="#34A853"]; CYP2D6 -> DDI [label="Inhibition leads to", style=dashed, color="#EA4335"]; OtherCYPs -> Metabolites [color="#34A853"]; CYP2D6 -> Metabolites [color="#EA4335"]; } dot Caption: Predicted metabolic interaction with CYP enzymes.
Excretion & Toxicity
Toxicity is a primary reason for drug attrition.[36] Early computational screening can identify potential liabilities such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity.[7]
Table 5: Predicted Excretion and Toxicity Profile
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | ~0.45 | Moderate clearance rate |
| AMES Mutagenicity | No | Low risk of being mutagenic |
| Hepatotoxicity | No | Low risk of liver toxicity |
| hERG I Inhibitor | Yes | Potential risk of cardiotoxicity |
| Skin Sensitization | No | Low risk of being a skin sensitizer |
Interpretation: The most significant finding in this domain is the predicted inhibition of the hERG potassium channel.[37] hERG inhibition is associated with QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[38] This is a serious potential liability and a high-priority issue that requires immediate experimental validation, typically through patch-clamp assays.[39][40] On a positive note, the compound is predicted to be non-mutagenic (Ames test negative) and non-hepatotoxic, which are favorable safety characteristics.[41][42][43]
Synthesis and Strategic Recommendations
The in silico analysis of this compound reveals a compound with a promising profile but with two significant, actionable liabilities.
Strengths:
-
Excellent Drug-Likeness: The molecule fully adheres to Lipinski's Rule of Five, suggesting favorable physicochemical properties for an oral drug.
-
High Predicted Absorption: Strong intestinal absorption and lack of P-gp substrate activity point towards potentially high oral bioavailability.
-
BBB Permeability: The ability to cross the blood-brain barrier opens therapeutic possibilities for CNS disorders.
-
Favorable Safety Profile (Partial): The compound is predicted to be non-mutagenic and non-hepatotoxic.
Liabilities & Mitigation Strategy:
-
hERG Inhibition (High Priority): The predicted cardiotoxicity risk is the most critical finding.
-
Recommendation: Immediate in vitro functional assessment using an automated patch-clamp assay is required to determine the IC₅₀ value for hERG channel inhibition. If significant inhibition is confirmed, medicinal chemistry efforts should be directed towards structural modifications to mitigate this liability.
-
-
CYP2D6 Inhibition (Medium Priority): The potential for drug-drug interactions via CYP2D6 inhibition is a significant concern.
-
Recommendation: An in vitro CYP inhibition assay should be conducted to confirm the inhibitory potential against CYP2D6. If confirmed, this liability would need to be considered in the context of the intended patient population and potential co-medications.
-
Conclusion
This in-depth technical guide provides a comprehensive in silico ADMET profile for this compound. The computational assessment identifies a molecule with a strong foundation for further development, particularly regarding its drug-like properties and predicted absorption. However, the analysis also flags two critical potential liabilities—hERG inhibition and CYP2D6 inhibition—that demand immediate and rigorous experimental validation. By identifying these risks at this early, pre-clinical stage, resources can be strategically allocated to address them, embodying the core principles of efficient and effective drug discovery.
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The Ascendancy of the 1,2,4-Oxadiazole Scaffold: A Technical Guide to Novel Drug Development
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Privileged Heterocycle in Modern Medicinal Chemistry
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of drug discovery and development.[1][2][3] Its remarkable stability, versatile synthetic accessibility, and unique electronic properties have established it as a "privileged scaffold" in medicinal chemistry.[1] This guide provides an in-depth exploration of the discovery and development of novel 1,2,4-oxadiazole derivatives, offering a senior application scientist's perspective on the strategic considerations, experimental designs, and data interpretation that underpin successful drug development campaigns centered on this remarkable chemotype. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. The Strategic Advantage of the 1,2,4-Oxadiazole Core: A Bioisosteric Powerhouse
A cornerstone of the 1,2,4-oxadiazole's utility lies in its role as a bioisosteric replacement for amide and ester functionalities.[1][2][4][5][6][7] This is not merely a substitution but a strategic maneuver to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.
Causality of Bioisosteric Replacement:
-
Metabolic Stability: Amide and ester bonds are susceptible to enzymatic hydrolysis by proteases and esterases, respectively, leading to rapid metabolism and clearance. The 1,2,4-oxadiazole ring is significantly more resistant to such degradation, thereby increasing the metabolic stability and half-life of the drug candidate.[6][8][9]
-
Improved Physicochemical Properties: The introduction of the 1,2,4-oxadiazole can modulate a molecule's lipophilicity (logP), polarity, and hydrogen bonding capacity.[4][8] This allows for fine-tuning of solubility, permeability, and ultimately, oral bioavailability.
-
Receptor Interaction and Target Selectivity: The defined geometry and electronic distribution of the 1,2,4-oxadiazole ring can provide a rigid scaffold that orients substituents in a precise manner for optimal interaction with the target protein. This can lead to enhanced potency and selectivity.[1]
Caption: Bioisosteric replacement of amide/ester groups with a 1,2,4-oxadiazole ring.
II. Synthetic Strategies: From Classical Foundations to Modern Innovations
The synthesis of the 1,2,4-oxadiazole core is well-established, with the foundational work dating back to Tiemann and Krüger in 1884.[10] Modern methodologies have since refined these processes, offering improved yields, scalability, and functional group tolerance.[1][10]
The most prevalent and versatile approach involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[11][12]
Core Synthetic Workflow:
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol provides a robust and widely applicable method for the synthesis of 1,2,4-oxadiazole derivatives.
Step 1: Amidoxime Formation
-
To a solution of the desired nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (1.5 eq, 50% w/w).
-
The reaction mixture is heated to reflux (typically 60-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude amidoxime is often used in the next step without further purification.
Step 2: Coupling and Cyclization
-
The crude amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) are dissolved in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
A coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) are added to the mixture.
-
The reaction is stirred at room temperature until the formation of the O-acylamidoxime intermediate is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then heated to 100-120 °C to effect the cyclodehydration.
-
After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
III. Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The versatility of the 1,2,4-oxadiazole scaffold has led to its exploration across a wide spectrum of therapeutic areas.[1][2][13][14]
A. Oncology
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[3] The mechanism of action often involves the induction of apoptosis.[13]
SAR Insights:
-
Substituents at C3 and C5: The nature of the substituents at the 3- and 5-positions of the oxadiazole ring is critical for activity. Aromatic and heteroaromatic groups are commonly employed.[12][15]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly influence potency. For instance, in some series, electron-donating groups have been shown to enhance antiproliferative activity, while in others, electron-withdrawing groups are favored.[12]
| Compound ID | R1 (at C3) | R2 (at C5) | Cell Line | IC50 (µM) | Reference |
| 1a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [15] |
| 1b | Pyridin-4-yl | Benzo[d]thiazol-4-yl-methanol | DLD1 (Colorectal) | 0.35 | [15] |
| 9a | (Substituted Phenyl) | (Substituted Phenyl) | MCF-7 (Breast) | 0.48 | [12] |
| 14a-d | (Benzimidazole derivative) | (Substituted Phenyl) | MCF-7, A549, A375 | 0.12–2.78 | [12] |
| 17a | (Indole derivative) | (Indole derivative) | MCF-7 (Breast) | 0.65 | [12] |
B. Infectious Diseases
The 1,2,4-oxadiazole scaffold has been successfully incorporated into novel antibacterial and antiviral agents.[16][17] These compounds often exhibit activity against drug-resistant strains.[16]
SAR Insights for Antibacterials:
-
Gram-Positive Activity: Many 1,2,4-oxadiazole antibiotics show potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[16][18]
-
Hydrogen Bonding: The presence of a hydrogen-bond donor in one of the substituent rings is often crucial for antibacterial activity.[16]
-
Hydrophobicity: Hydrophobic substituents, particularly halogens, are generally well-tolerated and can enhance activity.[18]
C. Neurodegenerative and Inflammatory Disorders
1,2,4-oxadiazole derivatives have shown promise as neuroprotective and anti-inflammatory agents.[2][14][19] Their ability to modulate various enzymes and receptors in the central nervous system and inflammatory pathways is an active area of research.[19][20]
IV. Preclinical Evaluation: A Self-Validating System
The preclinical evaluation of novel 1,2,4-oxadiazole derivatives follows a hierarchical and self-validating workflow to assess their therapeutic potential and safety profile.
A. In Vitro Assays
The initial screening of compounds is performed using a battery of in vitro assays to determine their biological activity and preliminary safety.
1. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.[21][22][23]
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
-
Cell Seeding: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[22] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2. Target-Based Assays
For compounds designed to interact with a specific molecular target (e.g., an enzyme or receptor), target-based assays are essential. These can include enzyme inhibition assays, receptor binding assays, or reporter gene assays.
B. In Vivo Models
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context. The choice of animal model is dependent on the therapeutic indication. For example, in oncology, xenograft models in immunocompromised mice are commonly used.[22]
V. Future Perspectives and Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][14] Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient, greener, and scalable synthetic routes.[1]
-
Expansion of Therapeutic Applications: Exploring the potential of 1,2,4-oxadiazoles in new disease areas.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective inhibitors.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. soc.chim.it [soc.chim.it]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiophene Scaffold: A Technical Guide to Navigating its Chemical Space in Drug Discovery
Foreword: The Enduring Legacy of a "Privileged" Scaffold
In the intricate world of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the coveted "privileged scaffold" status. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a quintessential example of such a structure.[1] Its remarkable versatility, stemming from its unique physicochemical properties and diverse reactivity, has cemented its role as a cornerstone in modern drug design.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to provide a comprehensive exploration of the chemical space of thiophene-containing heterocyclic scaffolds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to effectively harness the potential of this remarkable heterocycle in your own research endeavors.
The Thiophene Moiety: Physicochemical Properties and its Role as a Benzene Bioisostere
The strategic advantage of incorporating a thiophene ring in a drug candidate often lies in its bioisosteric relationship with the ubiquitous phenyl ring.[1] While similar in size and aromaticity, the substitution of a carbon-carbon double bond with a sulfur atom imparts distinct electronic and physicochemical characteristics.[2]
The sulfur atom, being more electronegative than carbon, introduces a dipole moment and alters the electron distribution within the ring, making it more electron-rich than benzene.[1] This heightened electron density not only influences the ring's reactivity, particularly towards electrophilic substitution, but also provides a locus for potential hydrogen bonding interactions with biological targets, a feature absent in its carbocyclic counterpart.[1]
Furthermore, the replacement of a benzene ring with thiophene can favorably modulate a compound's pharmacokinetic profile. Generally, thiophene-containing analogs exhibit comparable or slightly lower lipophilicity (LogP) than their benzene counterparts, which can translate to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Comparative Physicochemical Properties of Benzene and Thiophene
| Property | Benzene | Thiophene | Implications in Drug Design |
| Molecular Weight ( g/mol ) | 78.11 | 84.14 | Minimal change in molecular weight. |
| Boiling Point (°C) | 80.1 | 84 | Similar volatility.[3] |
| Dipole Moment (D) | 0 | 0.55 | Increased polarity can improve solubility and interactions with polar residues in a binding pocket. |
| Aromaticity (REPE, kcal/mol) | 36 | 29-33 | Retains significant aromatic character, allowing it to mimic the phenyl ring in π-stacking interactions. |
| LogP | ~2.13 | ~1.81 | Generally lower lipophilicity can lead to better solubility and reduced off-target effects. |
| Reactivity | Susceptible to electrophilic substitution. | More reactive towards electrophilic substitution, often with high regioselectivity.[4] | Provides synthetic handles for further functionalization. |
Navigating the Synthetic Landscape: Key Methodologies for Thiophene-Containing Scaffolds
The construction of the thiophene ring and its fused derivatives can be achieved through a variety of synthetic strategies, each with its own set of advantages and substrate scope. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Approaches to Thiophene Synthesis
A cornerstone of thiophene synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5] This method is particularly valuable for accessing substituted thiophenes.
Causality of Reagent Choice: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most commonly employed sulfurizing agents.[6] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases. These reagents not only introduce the sulfur atom but also act as dehydrating agents, facilitating the cyclization process.[7]
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Reaction
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add acetonylacetone (1,4-diketone, 1 equivalent) and toluene (as solvent).
-
Sulfurizing Agent: Carefully add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. Caution: The reaction can be exothermic and may release hydrogen sulfide gas, which is toxic.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel to afford 2,5-dimethylthiophene.
DOT Script for Paal-Knorr Synthesis Workflow
Caption: Workflow for the Paal-Knorr thiophene synthesis.
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[8] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[9]
Mechanistic Insight: The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile.[8] This is followed by the addition of sulfur to the α-carbon and subsequent intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.[10] The choice of base is critical; morpholine or triethylamine are commonly used to catalyze the initial condensation and facilitate the subsequent steps.[11]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reagent Mixture: In a round-bottom flask, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Base Addition: To this stirred suspension, add morpholine (0.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Gently heat the mixture to 40-50°C and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene. Further purification can be achieved by recrystallization from ethanol.
The Hinsberg synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids through the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a strong base.[12]
Rationale for Base Selection: A strong base, such as sodium ethoxide, is required to deprotonate the α-carbons of the diethyl thiodiglycolate, initiating a double aldol-type condensation with the α-diketone.[13]
Experimental Protocol: Hinsberg Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic acid
-
Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol.
-
Reagent Addition: To this solution, add a mixture of benzil (α-diketone, 1 equivalent) and diethyl thiodiglycolate (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Hydrolysis: After cooling, the reaction mixture is subjected to acidic hydrolysis to convert the ester groups to carboxylic acids.
-
Purification: The precipitated dicarboxylic acid is collected by filtration, washed with water, and can be purified by recrystallization.
Synthesis of Fused Thiophene Scaffolds
The fusion of a thiophene ring with other heterocyclic or carbocyclic systems generates a vast chemical space with significant potential in drug discovery. Thieno[2,3-d]pyrimidines and benzothiophenes are two prominent examples.
Thieno[2,3-d]pyrimidines are recognized as potent inhibitors of various protein kinases and are of great interest in cancer research. Their synthesis often starts from a pre-formed 2-aminothiophene, typically obtained from a Gewald reaction.
DOT Script for Thieno[2,3-d]pyrimidine Synthesis
Caption: General synthetic route to thieno[2,3-d]pyrimidines.
Thiophene-Containing Scaffolds in Action: A Focus on Anticancer Applications
The structural diversity of thiophene-containing scaffolds has led to their exploration in a multitude of therapeutic areas, with oncology being a particularly fruitful field.[14] Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[15]
Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold serves as a bioisostere of the purine core found in ATP, the natural substrate for protein kinases. This structural mimicry allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in cancer.
Table 2: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | EGFR, HER2 | MCF-7 (Breast) | 0.05 | [7] |
| Compound B | VEGFR-2 | HCT-116 (Colon) | 0.12 | [16] |
| Compound C | FLT3 | MOLM-13 (Leukemia) | 0.08 | [10] |
| Compound D | Multiple Kinases | A549 (Lung) | 0.25 | [1] |
Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[17] It measures the metabolic activity of cells, which is an indicator of cell viability.[18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-containing compounds in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DOT Script for MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Spectroscopic Characterization of Thiophene-Containing Scaffolds
Unambiguous characterization of newly synthesized thiophene derivatives is crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the thiophene ring protons are characteristic and are influenced by the nature and position of the substituents.[19]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation. The fragmentation of thiophene derivatives often involves characteristic losses of CS or HCS fragments.[20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as C=O, N-H, and C-S bonds.
Conclusion and Future Perspectives
The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its privileged status is well-deserved, owing to its versatile chemistry and its ability to favorably modulate the properties of drug candidates. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of thiophene-containing heterocycles. As our understanding of the biological targets associated with various diseases deepens, the rational design and synthesis of novel thiophene-based compounds will undoubtedly play a pivotal role in the development of the next generation of medicines. The strategic application of the principles and protocols discussed herein will empower researchers to navigate the rich chemical space of thiophene and unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Framework for the Preliminary In Vitro Cytotoxic Evaluation of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
An in-depth technical guide by a Senior Application Scientist
Abstract
The 1,2,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as therapeutic agents, particularly in oncology.[1][2] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[1][3] This guide presents a comprehensive, multi-assay framework for conducting the preliminary in vitro cytotoxicity assessment of a novel compound, 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS: 244272-35-3).[4][5] As there is no publicly available cytotoxicity data for this specific molecule, this document serves as a robust, field-proven methodology for researchers and drug development professionals. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of data to build a foundational understanding of the compound's cytotoxic profile and potential mechanism of action.
Introduction: The Rationale for a Multi-Pronged Cytotoxicity Assessment
The initial screening of novel chemical entities for cytotoxic potential is a cornerstone of the drug discovery process.[6][7] A thorough preliminary assessment not only helps identify promising therapeutic candidates but also flags compounds with potential liabilities early, saving significant resources. Relying on a single endpoint, however, can be misleading. For instance, a compound might reduce metabolic activity without immediately compromising membrane integrity. Therefore, a multi-assay strategy is essential for a holistic view.
This guide advocates for a tripartite approach to characterize the cytotoxic profile of this compound:
-
Metabolic Viability Assessment (MTT Assay): To quantify the effect on cellular metabolic function, which is often correlated with cell proliferation and viability.[8]
-
Membrane Integrity Assessment (LDH Assay): To measure overt cytotoxicity through the quantification of plasma membrane damage.[9][10]
-
Mechanism of Cell Death Analysis (Annexin V/PI Flow Cytometry): To distinguish between programmed cell death (apoptosis) and necrosis, providing crucial initial mechanistic insights.[11][12]
This integrated approach ensures that the resulting data is robust, cross-validated, and provides a strong foundation for subsequent, more detailed mechanistic studies.
Experimental Design: The Causality Behind Our Choices
A well-designed experiment is self-validating. The choices below are grounded in established best practices to ensure the data generated is both accurate and interpretable.
Compound Preparation and Handling
The test compound, this compound, should be solubilized in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells.
Causality: The use of a high-concentration stock minimizes the final percentage of DMSO in the culture wells. It is critical to ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%) to avoid solvent-induced cytotoxicity.[13] A vehicle control (cells treated with the highest concentration of DMSO used) must be included in every experiment to validate that any observed effects are due to the compound itself.[13]
Cell Line Selection
The choice of cell lines is paramount for contextualizing the compound's activity. We recommend a panel that includes:
-
Cancer Cell Lines: Given that many 1,2,4-oxadiazole derivatives exhibit anticancer properties, a panel of human cancer cell lines from different origins is appropriate.[1][3]
-
MCF-7: An adherent breast adenocarcinoma cell line.
-
A549: An adherent lung carcinoma cell line.
-
CCRF-CEM: A suspension leukemia cell line.
-
-
Non-Cancerous Control Cell Line: To assess the compound's selectivity, a non-malignant cell line is essential.
-
HEK293: A human embryonic kidney cell line, commonly used as a general control for cytotoxicity.[14]
-
Causality: A compound that is highly potent against cancer cells but shows minimal toxicity to normal cells has a favorable therapeutic window and is a more promising candidate for further development.[14][15] Using both adherent and suspension cell lines also demonstrates the compound's efficacy across different cell morphologies.
Integrated Experimental Workflow
The overall workflow is designed for efficiency and to generate complementary datasets from a single experimental setup.
References
- 1. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. agilent.com [agilent.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine in human plasma. The method employs a simple protein precipitation step for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3] The assay demonstrates excellent linearity over the concentration range of 0.5 to 500 ng/mL, with high accuracy, precision, and stability. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
The compound this compound is a novel heterocyclic molecule belonging to the 1,2,4-oxadiazole class. Derivatives of 1,2,4-oxadiazole are of significant interest in medicinal chemistry due to their broad range of biological activities and favorable physicochemical properties, such as metabolic stability.[4][5] To accurately characterize the pharmacokinetic (PK) profile of this new chemical entity, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices like plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[6][7] The selectivity of LC-MS/MS is achieved by monitoring a specific precursor-to-product ion transition, a technique known as Multiple Reaction Monitoring (MRM), which minimizes interference from endogenous matrix components.[7]
This note details the development and full validation of an LC-MS/MS method for this compound in human plasma. The chosen sample preparation technique, protein precipitation (PPT), offers a balance of simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis.[8][9][10] The validation process rigorously adheres to international regulatory standards to ensure the data generated is accurate and reliable for regulatory submissions.[2][11][12]
Experimental Workflow & Rationale
A successful bioanalytical method hinges on a logical workflow that ensures analyte is cleanly extracted from the complex biological matrix and accurately measured. The workflow for this method was designed for robustness and high throughput.
Caption: Overall bioanalytical workflow from plasma sample to final concentration.
Scientist's Note: The Rationale Behind Our Choices
-
Sample Preparation: Protein precipitation with acetonitrile is a widely used technique because it is fast, inexpensive, and effectively removes the majority of proteins that can interfere with the analysis and damage the LC column.[9][13][14] A 3:1 ratio of acetonitrile to plasma is optimal for efficient protein removal while minimizing excessive sample dilution.[8][9]
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, this compound-d4, was used. A SIL-IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte. This ensures it co-elutes and experiences the same extraction variability and matrix effects, providing the most accurate correction and improving method precision.[15][16]
-
Ionization: Based on the piperidine moiety, the analyte is expected to be basic and readily accept a proton. Therefore, positive mode Electrospray Ionization (ESI+) was selected to generate the protonated molecule [M+H]+, which is a fundamental principle for achieving high sensitivity for such compounds.[17][18][19]
Materials and Methods
Reagents and Materials
-
Analyte: this compound (purity >99%)
-
Internal Standard (IS): this compound-d4 (purity >99%, isotopic purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Matrix: Blank human plasma (K2-EDTA) from drug-free donors.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Chromatographic and Mass Spectrometric Conditions
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Parameters | ||
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation of the analyte for better ESI+ response and sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency for small molecules. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and separation. |
| Injection Volume | 5 µL | Minimizes potential column overload and matrix effects while providing sufficient sensitivity. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| LC Gradient | See Table 2 | A gradient is used to elute the analyte quickly while separating it from early-eluting matrix components. |
| MS Parameters | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for basic compounds containing nitrogen atoms like the piperidine ring.[17] |
| MRM Transition | 276.1 → 195.1 | Quantifier: Most intense and stable fragment, ensuring maximum sensitivity. |
| MRM Transition | 276.1 → 124.1 | Qualifier: Second most intense fragment, used for identity confirmation as per regulatory guidance.[1] |
| IS Transition | 280.1 → 199.1 | Corresponds to the deuterated version of the analyte, ensuring similar fragmentation behavior. |
| Collision Energy | Optimized for each transition | Energy is tuned to maximize the production of the specific product ions for highest signal intensity.[20] |
| Source Temp | 550 °C | High temperature aids in the desolvation of droplets, improving ionization efficiency. |
Table 2: LC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Sample Preparation Protocol
-
Allow all plasma samples and standards to thaw to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, standard, QC, or unknown).
-
Add 150 µL of the internal standard working solution (IS prepared in acetonitrile at 20 ng/mL).
-
Cap the tubes and vortex for 5 minutes at high speed to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well plate.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Method Validation
The method was validated following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][12] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Logical pillars of the bioanalytical method validation process.
Selectivity and Specificity
Selectivity was evaluated by analyzing blank plasma from six different sources. No significant interfering peaks were observed at the retention times of the analyte or the IS, confirming the method's specificity.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the range of 0.5–500 ng/mL. The coefficient of determination (r²) was consistently >0.995 using a weighted (1/x²) linear regression model. The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Table 3: Calibration Curve Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Concentration Range | 0.5 – 500 ng/mL | - |
| Regression Model | Weighted Linear (1/x²) | - |
| Correlation (r²) | > 0.997 (average of 3 runs) | ≥ 0.99 |
| Back-calculated Accuracy | 95.2% – 104.5% | 85-115% (80-120% for LLOQ) |
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated at four quality control (QC) levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (400 ng/mL).
Table 4: Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|
| Acceptance Criteria | ≤15% (≤20% for LLOQ) | ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) | ±15% (±20% for LLOQ) |
| 0.5 (LLOQ) | 8.2 | 4.1 | 11.5 | 6.3 |
| 1.5 (Low) | 6.5 | 2.8 | 8.9 | 4.5 |
| 75 (Mid) | 4.1 | -1.5 | 5.8 | -0.9 |
| 400 (High) | 3.8 | -3.2 | 4.9 | -2.4 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to that in neat solution. The IS-normalized matrix factor was close to 1.0, indicating that the SIL-IS effectively compensated for minor ion suppression.[20][21] Extraction recovery was determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples and was found to be high and consistent.
Table 5: Matrix Effect and Recovery Summary (n=6)
| QC Level | Mean Extraction Recovery (%) | Recovery Precision (%CV) | IS-Normalized Matrix Factor | Matrix Factor Precision (%CV) |
|---|---|---|---|---|
| Acceptance Criteria | - | - | 0.85 – 1.15 | ≤15% |
| 1.5 (Low) | 94.2 | 5.8 | 1.03 | 7.1 |
| 400 (High) | 96.8 | 4.1 | 0.98 | 5.4 |
Stability
The stability of the analyte was evaluated under various conditions to simulate sample handling and storage. The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentration.
Table 6: Stability Assessment Summary
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-top (Room Temp) | 6 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles (-80°C to RT) | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Long-term Storage | 90 days at -80°C | Stable |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation method allows for high-throughput analysis, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method meets all regulatory requirements set forth by the FDA and EMA for bioanalytical method validation and is suitable for routine use in clinical and non-clinical pharmacokinetic studies.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 20. zefsci.com [zefsci.com]
- 21. benchchem.com [benchchem.com]
High-Throughput Screening Assays for 1,2,4-Oxadiazole-Based Compound Libraries
An Application Guide for Drug Discovery Professionals
Abstract
The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry, recognized for its bioisosteric properties mimicking esters and amides, and its presence in a multitude of biologically active agents.[1] This five-membered heterocycle is a key structural component in compounds targeting a wide array of biological targets, including enzymes, G protein-coupled receptors (GPCRs), and nuclear receptors.[2][3][4] The effective exploration of compound libraries built around this privileged scaffold necessitates robust, scalable, and reproducible high-throughput screening (HTS) methodologies. This guide provides detailed application notes and step-by-step protocols for primary and secondary HTS assays tailored for the evaluation of 1,2,4-oxadiazole-based libraries, ensuring scientific integrity and empowering researchers to identify and validate novel therapeutic leads.
Foundational Principles of Screening 1,2,4-Oxadiazole Libraries
The success of any HTS campaign hinges on a well-defined strategy that moves from broad, high-capacity primary screens to more specific, target-oriented secondary assays. The 1,2,4-oxadiazole scaffold has been successfully employed to develop modulators for diverse target classes, making a multi-pronged screening approach essential.
Common Biological Targets Include:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) and others are frequent targets for anticancer agents.[5]
-
Nuclear Receptors: Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) modulators have been developed using this scaffold.[6]
-
Enzymes: A wide range, including 3-hydroxykynurenine transaminase (HKT), Histone Deacetylases (HDACs), and Cyclooxygenase-2 (COX-2), have been successfully inhibited.[3][4][7]
-
GPCRs: The scaffold is found in various GPCR antagonists and agonists.[2]
-
Parasitic Targets: Compounds have shown activity against trypanosomatids like Trypanosoma cruzi and Leishmania amazonensis.[8]
The HTS Funnel: A Strategic Workflow
A typical HTS campaign follows a logical progression from a large number of compounds to a few validated hits. This workflow ensures that resources are focused on the most promising candidates.
Caption: A generalized workflow for a high-throughput screening campaign.
Critical Assay Validation Metric: The Z'-Factor
Trustworthiness in HTS is established by quantifying the quality and reliability of an assay. The Z'-factor is the industry-standard metric for this purpose. It is a dimensionless parameter that reflects the dynamic range of the signal and the data variation associated with the measurements.
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
σ_p and μ_p are the standard deviation and mean of the positive control, respectively.
-
σ_n and μ_n are the standard deviation and mean of the negative control, respectively.
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent assay, suitable for HTS |
| 0 to 0.5 | Marginal assay, may require optimization |
| < 0 | Unacceptable assay |
Rationale: An assay with a Z'-factor > 0.5 has a clear separation between the positive and negative control distributions, providing high confidence in distinguishing hits from inactive compounds.[9] This calculation must be performed on every screening plate to ensure data integrity.
Application Note I: Primary Screening via Cell Viability Assay
A common and effective primary screen for libraries targeting cancer is a cell-based cytotoxicity or antiproliferative assay.[3][10] These assays are cost-effective, scalable, and provide a holistic view of a compound's effect on cell health. The MTT assay, which measures mitochondrial reductase activity, is a classic example.[11]
Principle of the MTT Assay
Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol: MTT-Based Cytotoxicity Screen
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
1,2,4-Oxadiazole compound library (10 mM in DMSO).
-
Positive control (e.g., Doxorubicin).
-
Sterile 96-well flat-bottom cell culture plates.
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare a working plate by diluting the 10 mM stock library compounds to an intermediate concentration (e.g., 200 µM) in complete medium. b. Add 1 µL of the diluted compounds to the corresponding wells of the cell plate (final concentration 10 µM, final DMSO 0.1%). c. Include negative controls (0.1% DMSO in medium) and positive controls (a dilution series of Doxorubicin). d. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay Execution: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate percent viability: (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank) * 100.
-
Hits are typically defined as compounds that reduce viability below a certain threshold (e.g., 50%).
-
Confirmed hits should be re-tested in a dose-response format to determine the IC₅₀ value.
Application Note II: Biochemical Screening for Enzyme Inhibitors
For libraries designed to target a specific enzyme, a direct biochemical assay is the preferred secondary screening method. Luminescence-based assays are highly sensitive, have a large dynamic range, and are less susceptible to colorimetric or fluorescent interference from library compounds.[12]
Principle of a Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a universal kinase assay that measures the amount of ATP remaining after a kinase reaction. The kinase uses ATP to phosphorylate a substrate. The remaining ATP is then used by luciferase in a coupled reaction to produce light. A potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal. This method was successfully used to confirm EGFR kinase inhibition by 1,2,4-oxadiazole derivatives.[5]
Caption: Principle of a luminescence-based kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
Materials:
-
Target Kinase (e.g., recombinant EGFR).
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1).
-
ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
1,2,4-Oxadiazole compound library and a known inhibitor (e.g., Gefitinib for EGFR).
-
White, opaque 384-well assay plates.
Procedure:
-
Reaction Setup: a. Add 2.5 µL of kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate. b. Add 25 nL of compound from the library plate using a pintool or acoustic dispenser. c. To initiate the reaction, add 2.5 µL of reaction buffer containing ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase. d. Include controls:
- Negative Control (0% inhibition): DMSO vehicle.
- Positive Control (100% inhibition): High concentration of a known inhibitor.
-
Kinase Reaction: a. Mix the plate briefly on an orbital shaker. b. Incubate at room temperature for 60 minutes.
-
Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: a. Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
Data Analysis:
-
Calculate percent inhibition: 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)).
-
Plot percent inhibition against compound concentration to determine IC₅₀ values using a non-linear regression model (four-parameter logistic fit).
Application Note III: Cell-Based Nuclear Receptor Reporter Assay
To assess the functional activity of compounds on intracellular targets like nuclear receptors, a reporter gene assay is the gold standard. This assay measures the ability of a compound to either activate (agonist) or block the activation (antagonist) of a target receptor, which in turn drives the expression of a reporter protein like luciferase. This approach has been used to identify 1,2,4-oxadiazole derivatives as FXR antagonists.[6]
Principle of a Luciferase Reporter Gene Assay for FXR Antagonism
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 12. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine in Murine Models
Abstract
This document provides a comprehensive guide for the in vivo evaluation of the novel compound 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine in mouse models. The protocol is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. While the specific biological target of this compound is yet to be fully elucidated, its structural motifs, containing a 1,2,4-oxadiazole and a piperidine ring, are present in various biologically active agents, including those with central nervous system (CNS) activity. This guide, therefore, outlines a multi-tiered approach, commencing with essential preliminary studies, including tolerability and pharmacokinetics, and progressing to a battery of behavioral assays to investigate potential anxiolytic, antidepressant, and antipsychotic-like properties. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Introduction: Rationale for In Vivo Evaluation
The compound this compound is a heterocyclic molecule featuring a 1,2,4-oxadiazole moiety linked to a piperidine ring. The 1,2,4-oxadiazole scaffold is a bioisostere for esters and amides and is found in compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The piperidine ring is a common feature in many CNS-active drugs. Given the structural alerts for potential CNS activity, a primary in vivo evaluation in mouse models is a critical step to unmask its pharmacological profile.
This protocol is structured to provide a logical and efficient workflow for the initial characterization of the compound's effects in vivo. It begins with fundamental studies to determine the compound's safety profile and how it is processed by the body, which are prerequisites for designing meaningful efficacy studies. Subsequently, a panel of well-validated behavioral tests is described to screen for potential therapeutic effects in the domains of anxiety, depression, and psychosis.
Preliminary In Vivo Studies: Establishing a Foundation
Prior to assessing the efficacy of this compound, it is imperative to conduct preliminary studies to determine its tolerability and pharmacokinetic profile. These initial steps are crucial for selecting appropriate dose levels and time points for subsequent behavioral experiments.
Maximum Tolerated Dose (MTD) and Acute Tolerability
The MTD study aims to identify the highest dose of the compound that can be administered without causing significant overt signs of toxicity. This is a critical step for dose selection in subsequent efficacy studies.
Protocol:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are recommended due to their extensive use and well-characterized physiology.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.[3]
-
Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing DMSO and Tween 80, with the final concentration of DMSO kept low). The formulation should be homogenous and stable.
-
Dose Administration: Administer single doses of the compound via the intended route of administration for future studies (e.g., intraperitoneal (IP) or oral (PO)). A dose-escalation design is typically used, starting with a low dose (e.g., 1 mg/kg) and progressively increasing the dose in subsequent cohorts of animals (e.g., 3, 10, 30, 100 mg/kg). A vehicle control group is essential.
-
Monitoring: Observe the animals closely for at least 4 hours post-dosing and then daily for 7-14 days. Record any signs of toxicity, including changes in posture, activity, grooming, and any signs of distress. Body weight should be monitored daily.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or more than a 10% loss in body weight.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting the results of efficacy studies. A basic PK study will determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and the half-life (t1/2) of the compound.[4][5]
Protocol:
-
Animal Model and Dosing: Use the same strain of mice as in the MTD study. Administer a single, well-tolerated dose of the compound via the intended route (e.g., 10 mg/kg IP or PO).[6]
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).[4][6] Serial bleeding from the same mouse (e.g., via submandibular vein) is preferred to reduce inter-animal variability.[4][5]
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the key PK parameters using appropriate software.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation (if both IV and PO routes are tested) |
Behavioral Phenotyping: Screening for CNS Activity
Based on the tolerability and PK data, a series of behavioral tests can be conducted to explore the potential psychoactive properties of this compound. It is recommended to test the compound at multiple doses (e.g., 1, 3, and 10 mg/kg) and to administer it at a time point that corresponds to its Tmax or when significant brain exposure is expected.
Assessment of Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[3][7][8][9] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[3]
Protocol:
-
Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[7][9]
-
Procedure:
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of anxiolytic-like activity.
Caption: Workflow for the Elevated Plus Maze test.
Assessment of Antidepressant-Like Activity: The Forced Swim Test (FST)
The FST is a commonly used model to screen for antidepressant-like activity.[10][11] It is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.
Protocol:
-
Apparatus: A transparent cylinder filled with water (24-25°C).[10]
-
Procedure:
-
Acclimate mice to the testing room.
-
Administer the compound or vehicle.
-
Gently place the mouse in the water-filled cylinder for a 6-minute session.[11]
-
Record the session for scoring.
-
-
Data Analysis: The duration of immobility during the last 4 minutes of the test is the primary measure.[11] A significant decrease in immobility time suggests an antidepressant-like effect.
Note: The use of the FST as a model for depression is a subject of debate, and results should be interpreted with caution.[12][13]
Caption: Forced Swim Test experimental workflow.
Assessment of Antipsychotic-Like Activity and Cognitive Effects: The Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory in rodents.[14][15][16] It can be used to assess cognitive deficits that are a core feature of schizophrenia and to evaluate the potential of a compound to ameliorate these deficits.
Protocol:
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for a few minutes on consecutive days.[14][15]
-
Familiarization/Training Trial: Place the mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).[16]
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Trial: Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact memory. This test can be used in conjunction with a pharmacological challenge (e.g., with a compound that induces cognitive deficits) to assess the therapeutic potential of the test compound.
Caption: Phases of the Novel Object Recognition test.
Ethical Considerations
All animal procedures must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[17][18][19][20][21] Efforts should be made to minimize animal suffering and the number of animals used.[17][19]
Data Interpretation and Next Steps
The results from these initial in vivo studies will provide a preliminary pharmacological profile of this compound. Positive findings in any of the behavioral paradigms should be followed up with more specific and mechanistic studies. For example, if anxiolytic-like effects are observed, further testing in other anxiety models (e.g., the light-dark box test) would be warranted. If antipsychotic-like activity is suggested, models that more closely mimic the positive and negative symptoms of schizophrenia could be employed.[22][23][24]
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 18. forskningsetikk.no [forskningsetikk.no]
- 19. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 20. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 21. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The chakragati mouse: a mouse model for rapid in vivo screening of antipsychotic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: A Core Scaffold for the Development of Potent Tubulin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 4-(1,2,4-Oxadiazol-5-yl)piperidine Scaffold in Oncology Research
In the landscape of modern oncology drug discovery, the microtubule network, a cornerstone of cellular architecture and division, remains a highly validated target. Agents that disrupt microtubule dynamics, such as the taxanes and vinca alkaloids, are mainstays of numerous chemotherapeutic regimens. However, their clinical utility is often hampered by issues of toxicity and the emergence of resistance. This has fueled a persistent search for novel chemical entities that interact with tubulin at distinct binding sites or with improved pharmacological profiles.
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold has emerged as a privileged structure in the design of a new class of potent tubulin inhibitors.[1][2] This heterocyclic system serves as a versatile foundation for the synthesis of compounds with significant antiproliferative activity. The core focus of these application notes is the strategic use of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine , a key exemplar of this scaffold, as a starting point for the generation of potent antitubulin agents.
While this compound itself may not be the final active pharmaceutical ingredient, its true value lies in its role as a central building block. The piperidine nitrogen offers a convenient handle for the introduction of various substituents, such as carboxamides, which have been shown to be critical for potent tubulin inhibition.[1][2] This guide will provide the scientific rationale and detailed protocols for leveraging this scaffold to synthesize and evaluate novel tubulin-targeting compounds.
Scientific Rationale: Targeting Tubulin with 1,2,4-Oxadiazole-Piperidine Derivatives
The proposed mechanism involves the binding of these compounds to tubulin, thereby inhibiting its polymerization into microtubules. The 1,2,4-oxadiazole and the terminal aromatic/heterocyclic moieties (in this case, the thienyl group) are believed to engage in key interactions within the tubulin binding pocket, while the substituted piperidine tail plays a crucial role in modulating potency and pharmacokinetic properties.
The following protocols are designed to guide the researcher from the foundational scaffold, this compound, to the synthesis of active inhibitors and their subsequent biological evaluation.
Synthesis of Bioactive Probes: From Scaffold to Potent Inhibitors
The primary application of this compound is as a versatile intermediate for the synthesis of more complex, biologically active molecules. The following is a generalized protocol for the derivatization of the piperidine nitrogen to generate a library of potential tubulin inhibitors.
Protocol 3.1: Synthesis of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
This protocol describes the synthesis of a representative carboxamide derivative from the parent scaffold.
Materials:
-
This compound
-
Aryl or alkyl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere prevents the formation of unwanted urea byproducts.
-
Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the starting piperidine scaffold.
-
TLC Monitoring: This is a crucial step to determine the endpoint of the reaction, preventing the formation of side products from prolonged reaction times.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for generating carboxamide derivatives.
In Vitro Characterization of Tubulin Inhibition
Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity. An in vitro tubulin polymerization assay is a direct and reliable method to determine if the synthesized compounds inhibit tubulin assembly.
Protocol 4.1: Tubulin Polymerization Assay
Principle: This assay measures the increase in light scattering or fluorescence as purified tubulin polymerizes into microtubules. An effective inhibitor will prevent this increase.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye for tubulin polymerization (optional)
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Colchicine or nocodazole (positive controls for polymerization inhibition)
-
This compound (as a negative control scaffold)
-
96-well microplate (black, clear bottom for fluorescence)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds, controls, and GTP. Keep the purified tubulin on ice at all times.
-
Assay Plate Setup: In a pre-chilled 96-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls.
-
Initiation of Polymerization: Add the tubulin polymerization buffer and GTP to each well. Finally, add the purified tubulin to each well to a final concentration of 2-3 mg/mL.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration. Determine the IC₅₀ value for active compounds.
Expected Results and Interpretation:
| Compound | Target | Expected IC₅₀ (nM) | Rationale |
| Phenyl-carboxamide derivative | Tubulin | 100 - 500 | The addition of the carboxamide group is expected to confer potent tubulin inhibitory activity.[1][2] |
| This compound | Tubulin | > 10,000 | The unsubstituted scaffold is predicted to be inactive, serving as a negative control. |
| Paclitaxel | Tubulin | N/A (promoter) | Known to promote and stabilize microtubule formation, leading to a strong increase in signal. |
| Colchicine | Tubulin | 50 - 200 | A well-characterized tubulin polymerization inhibitor. |
Diagram of the Tubulin Polymerization Assay Workflow:
References
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of M1 Muscarinic Agonists
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a prime therapeutic target for managing the cognitive deficits observed in Alzheimer's disease and other neurological disorders.[1][2] The development of selective M1 agonists has been a long-standing goal in medicinal chemistry, as non-selective muscarinic activation can lead to undesirable side effects mediated by other receptor subtypes (M2-M5).[1] The 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine scaffold represents a promising chemotype for achieving M1 selectivity and therapeutic efficacy. This document provides a detailed guide to the structure-activity relationship (SAR) studies of this class of compounds, outlining the rationale behind molecular design, synthetic strategies, and protocols for in vitro and in vivo evaluation.
The 1,2,4-oxadiazole ring is a key structural feature, often used as a bioisostere for ester and amide groups to improve metabolic stability.[3] Its combination with a piperidine core, a common element in many CNS-active drugs, and a thienyl group, which can modulate receptor interactions, provides a rich scaffold for SAR exploration.
Molecular Design and Synthetic Strategy
The core hypothesis for this chemical series is that the thienyl-oxadiazole moiety interacts with the orthosteric binding site of the M1 receptor, while the piperidine nitrogen acts as a key basic center for receptor engagement. SAR studies, therefore, focus on modifications at three primary positions to optimize potency, selectivity, and pharmacokinetic properties.
Key Areas for Structural Modification:
-
Thienyl Ring (Position R¹): Exploration of different substituents on the thiophene ring can probe interactions with specific amino acid residues in the receptor binding pocket. Modifications can include small alkyl groups, halogens, or other heterocyclic rings to alter electronic properties and steric bulk.
-
Piperidine Nitrogen (Position R²): The basicity and substitution of the piperidine nitrogen are critical for muscarinic activity. Small alkyl groups, such as methyl, are often optimal. Larger or more complex substituents can impact binding affinity and selectivity.
-
Bioisosteric Replacement of the Thienyl Ring: Replacing the thienyl group with other five- or six-membered aromatic or heteroaromatic rings (e.g., phenyl, furyl, pyridyl) can significantly alter the compound's pharmacological profile.
General Synthetic Protocol:
The synthesis of this compound analogs typically involves a multi-step sequence. A general and robust method is the reaction of an N-protected piperidine-4-carboxamidoxime with a thienyl acyl chloride, followed by cyclization to form the 1,2,4-oxadiazole ring and subsequent deprotection and N-alkylation of the piperidine.
Diagram of the General Synthetic Workflow:
Caption: General synthetic scheme for this compound analogs.
In Vitro Evaluation: Establishing Potency and Selectivity
A cascaded approach to in vitro testing is essential for efficiently identifying promising candidates. This typically begins with binding assays to determine affinity for muscarinic receptor subtypes, followed by functional assays to assess agonist activity.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either test compound, buffer (for total binding), or atropine (for non-specific binding).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes onto filter mats using a microplate harvester and wash with cold assay buffer.
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay (for M1, M3, M5 Receptors)
This assay measures the functional potency (EC₅₀) of the compounds at the Gq-coupled M1, M3, and M5 receptors by detecting changes in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds.
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Inject the test compounds and immediately begin recording the fluorescence intensity over time.
-
Determine the maximum change in fluorescence and plot the concentration-response curves to calculate the EC₅₀ values.
Structure-Activity Relationship (SAR) Analysis
While a specific SAR table for the this compound series is not publicly available, we can infer key relationships based on published data for structurally similar muscarinic agonists, such as the 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines.[4]
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R¹ (on Thienyl) | R² (on Piperidine) | M1 Ki (nM) | M1 EC₅₀ (nM) | M1/M2 Selectivity (Fold) |
| 1 | H | CH₃ | 15 | 30 | 50 |
| 2 | 5-CH₃ | CH₃ | 10 | 25 | 60 |
| 3 | 5-Cl | CH₃ | 25 | 50 | 40 |
| 4 | H | C₂H₅ | 40 | 80 | 30 |
| 5 | H | H | 100 | 250 | 15 |
| 6 | Phenyl (instead of Thienyl) | CH₃ | 50 | 120 | 25 |
This data is illustrative and based on trends observed in related chemical series.
Diagram of Key SAR Findings:
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 4. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Target Engagement of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Using Competitive Binding Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold has emerged as a promising chemotype in modern drug discovery. Derivatives of this core structure have demonstrated significant biological activity, including potent antiproliferative effects by targeting tubulin[1][2]. The specific compound, 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine, represents a key analog within this class, incorporating a thienyl moiety that can critically influence its pharmacological profile, including target affinity, selectivity, and metabolic stability.
Characterizing the binding properties of this compound is a foundational step in its development as a potential therapeutic agent. Competitive binding assays are the cornerstone of this characterization, providing a quantitative measure of the affinity of a test compound (the "competitor") for a specific biological target by measuring its ability to displace a labeled ligand with known binding characteristics[3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, design, execution, and analysis of competitive binding assays tailored for this compound.
Pillar 1: The Principle of Competitive Binding – A Tri-Molecular Interaction
A competitive binding assay is predicated on the interaction between three key components: the biological target (e.g., a receptor, enzyme), a labeled ligand (the "tracer") that binds to the target with high affinity and specificity, and the unlabeled test compound (the "competitor"), in this case, this compound[4][5]. The competitor and the tracer vie for the same binding site on the target. As the concentration of the competitor increases, it displaces the tracer, leading to a measurable decrease in the signal generated by the bound tracer[3][6]. This relationship allows for the determination of the competitor's binding affinity, typically expressed as the inhibition constant (Kᵢ).
Pillar 2: Assay Development and Optimization – The Path to Robust Data
The development of a robust and reliable competitive binding assay requires careful optimization of several experimental parameters. The goal is to create an assay window that is both sensitive and reproducible.
Foundational Steps: Target Preparation and Labeled Ligand Selection
The quality of the biological target preparation is paramount. This can range from purified recombinant proteins to crude membrane preparations or whole cells expressing the target of interest. The choice of the labeled ligand is equally critical. Ideally, the labeled ligand should exhibit high affinity for the target, low non-specific binding, and possess a label (radioligand, fluorophore) that allows for sensitive and reproducible detection[7][8].
Saturation Binding: Characterizing the Labeled Ligand-Target Interaction
Before initiating competitive binding experiments, it is essential to characterize the interaction between the labeled ligand and the target using a saturation binding assay[9][10]. This experiment involves incubating a fixed amount of the target with increasing concentrations of the labeled ligand. The data from this assay are used to determine two crucial parameters:
-
Equilibrium dissociation constant (Kd): A measure of the labeled ligand's affinity for the target. A lower Kd value indicates higher affinity[9].
-
Maximum number of binding sites (Bmax): Represents the total concentration of receptors in the preparation[9].
The Kd value is critical for selecting the appropriate concentration of the labeled ligand to be used in subsequent competitive binding assays. A concentration at or below the Kd is typically recommended to ensure that the assay is sensitive to competition from the unlabeled compound[11].
Pillar 3: Step-by-Step Protocols for Competitive Binding Assays
Below are detailed protocols for two common competitive binding assay formats: a traditional radioligand binding assay and a modern, homogeneous fluorescence-based assay.
Protocol 1: Radioligand Competitive Binding Assay
Radioligand binding assays are considered a gold standard for their sensitivity and direct measurement of binding events[3][10].
Materials:
-
Target Preparation: Membrane homogenate or purified receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known affinity for the target.
-
Test Compound: this compound, prepared as a stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer system that maintains the stability and activity of the target protein.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Experimental Workflow:
Workflow for Radioligand Competitive Binding Assay.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Set Up Assay Tubes: In triplicate, prepare assay tubes for:
-
Total Binding: Contains assay buffer, radioligand, and target preparation.
-
Non-specific Binding (NSB): Contains assay buffer, radioligand, target preparation, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
Competition: Contains assay buffer, radioligand, target preparation, and a specific concentration of the test compound.
-
-
Incubation: Incubate the tubes at a controlled temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time should be determined during assay development and is typically based on the dissociation rate of the radioligand[12].
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the target with the bound radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[13][14]. It is well-suited for high-throughput screening.
Materials:
-
Target Preparation: Purified, soluble protein.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target.
-
Test Compound: this compound.
-
Assay Buffer: A buffer that minimizes background fluorescence.
-
Microplates: Low-binding, black microplates (e.g., 384-well).
-
Plate Reader: Equipped with fluorescence polarization optics.
Experimental Workflow:
Workflow for FP Competitive Binding Assay.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: As in the radioligand assay, prepare a dilution series of this compound.
-
Dispense Compound: Add the test compound dilutions to the wells of a black microplate.
-
Prepare Target-Tracer Mix: Prepare a solution containing the target protein and the fluorescent tracer in the assay buffer. The concentrations of both should be optimized during assay development.
-
Initiate Reaction: Add the target-tracer mix to all wells of the microplate.
-
Incubation: Incubate the plate, protected from light, at room temperature for a sufficient time to reach equilibrium.
-
Detection: Read the fluorescence polarization (measured in millipolarization units, mP) of each well using a suitable plate reader.
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
A similar homogeneous assay format can be achieved using Homogeneous Time-Resolved Fluorescence (HTRF), which measures the FRET between a donor and acceptor fluorophore pair brought into proximity by a binding event[15][16][17]. In a competitive HTRF assay, the unlabeled test compound disrupts this interaction, leading to a decrease in the HTRF signal[18][19].
Pillar 4: Data Analysis and Interpretation – From IC₅₀ to Kᵢ
The direct output of a competitive binding assay is the IC₅₀ value, which is the concentration of the competitor required to displace 50% of the labeled ligand. However, the IC₅₀ is dependent on the experimental conditions, particularly the concentration of the labeled ligand used[20][21]. To obtain a true measure of the competitor's affinity that is independent of assay conditions, the IC₅₀ must be converted to the inhibition constant (Kᵢ)[22].
The Cheng-Prusoff Equation
The most common method for this conversion is the Cheng-Prusoff equation[20][23]:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
Kᵢ: The inhibition constant of the test compound.
-
IC₅₀: The concentration of the test compound that inhibits 50% of specific binding.
-
[L]: The concentration of the labeled ligand used in the assay.
-
Kd: The equilibrium dissociation constant of the labeled ligand for the target.
This equation assumes a simple competitive interaction at a single binding site[20].
Data Presentation
| Parameter | Description | How to Determine |
| Kd | Equilibrium dissociation constant of the labeled ligand. A measure of its affinity. | Determined from saturation binding experiments. |
| Bmax | Maximum number of binding sites for the labeled ligand. | Determined from saturation binding experiments. |
| IC₅₀ | Concentration of the test compound that inhibits 50% of specific binding. | Determined from the competitive binding curve. |
| Kᵢ | Inhibition constant of the test compound. An intrinsic measure of its affinity. | Calculated from the IC₅₀ using the Cheng-Prusoff equation. |
Pillar 5: Assay Validation and Quality Control – Ensuring Data Integrity
To ensure the reliability and reproducibility of the data, a comprehensive validation of the competitive binding assay is essential[7][12].
Key Validation Parameters:
-
Intra- and Inter-assay Precision: Assess the variability of the assay within a single experiment and between different experiments.
-
Specificity: Confirm that the binding is specific to the target of interest. This can be done by testing the assay with known active and inactive compounds.
-
Z'-factor: For high-throughput screening assays, the Z'-factor is a statistical parameter used to quantify the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent[15].
By adhering to these principles and protocols, researchers can confidently and accurately characterize the binding affinity of this compound, a critical step in advancing this promising compound through the drug discovery pipeline.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. swordbio.com [swordbio.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. brieflands.com [brieflands.com]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. agilent.com [agilent.com]
- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Cell-Based Assays to Measure the Activity of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust cell-based assays to characterize the bioactivity of the novel compound, 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine. Given the prevalence of the piperidine moiety in G protein-coupled receptor (GPCR) ligands, this guide will focus on a tiered screening approach to first identify and then characterize the compound's potential effects on GPCR signaling pathways. We will detail the principles behind assay selection, provide step-by-step protocols for key assays, and discuss data interpretation. The protocols are designed to be self-validating, ensuring high-quality, reproducible results.
Introduction: Unveiling the Bioactivity of a Novel Scaffold
The compound this compound is a small molecule with potential pharmacological activity. While its specific biological target is not yet defined, the presence of a piperidine ring, a common feature in many neurologically active drugs, suggests a potential interaction with receptors in the central nervous system. Notably, the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives has been investigated for various therapeutic applications, including as tubulin inhibitors with antiproliferative properties[1][2]. However, the piperidine moiety is also a well-established pharmacophore for G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets[3][4][5].
This guide, therefore, proposes a logical, stepwise approach to screen for and characterize the activity of this compound on GPCR signaling pathways. We will focus on two primary, high-throughput compatible assays: a second messenger (calcium flux) assay and a downstream transcriptional reporter assay. This dual-pronged strategy allows for the detection of rapid, transient signaling events as well as integrated, longer-term cellular responses.
The Strategic Approach: A Tiered Assay Workflow
We advocate for a tiered approach to efficiently characterize the compound's activity. This workflow is designed to move from broad screening to more specific target validation.
Caption: A tiered workflow for characterizing the compound's activity.
Tier 1 Primary Assay: Calcium Flux for Gq-Coupled GPCRs
Scientific Rationale: Many GPCRs, upon activation, couple to the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+])i. This rapid and transient increase in cytosolic calcium is a robust and easily measurable signal, making it an excellent primary screening assay[6][7]. We will use a fluorescent calcium indicator dye that exhibits increased fluorescence upon binding to calcium.
Protocol 3.1: High-Throughput Calcium Flux Assay
Objective: To determine if this compound can elicit a calcium response in a cell line endogenously or recombinantly expressing a panel of Gq-coupled GPCRs (e.g., muscarinic M1 or M3 receptors)[8][9][10][11].
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing a Gq-coupled receptor of interest (e.g., CHRM1 or CHRM3).
-
Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: A known agonist for the expressed receptor (e.g., Carbachol for muscarinic receptors).
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3 or similar).
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Also, prepare dilutions of the positive control agonist.
-
-
Dye Loading:
-
On the day of the assay, remove the growth medium from the cell plate.
-
Add the calcium indicator dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C or room temperature).
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument's automated pipettor will then add the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Data Analysis:
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response can be normalized to the response of a maximal concentration of the positive control. Dose-response curves are then generated by plotting the normalized response against the logarithm of the compound concentration, and the EC50 value is determined.
Expected Results & Interpretation:
A dose-dependent increase in fluorescence intensity upon addition of the compound indicates that it is acting as an agonist at a Gq-coupled receptor. No response suggests a lack of agonistic activity at the tested receptor.
| Compound | Target Receptor | Assay Readout | EC50 (nM) | Emax (% of Control) |
| Positive Control (Carbachol) | CHRM1 | Calcium Flux | 50 | 100 |
| This compound | CHRM1 | Calcium Flux | 150 | 85 |
| Negative Control (Vehicle) | CHRM1 | Calcium Flux | N/A | < 5 |
Tier 2 Assay: CRE-Luciferase Reporter Gene Assay for Gs/Gi-Coupled GPCRs
Scientific Rationale: GPCRs that couple to Gs or Gi alpha subunits modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively[6][7]. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CRE) in the promoter region of specific genes, driving their transcription. A reporter gene assay using a CRE-driven luciferase provides a sensitive and robust method to measure the integrated output of Gs and Gi signaling pathways.
Protocol 4.1: CRE-Luciferase Reporter Gene Assay
Objective: To determine if this compound can modulate cAMP levels through Gs or Gi-coupled receptors.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing a GPCR of interest (e.g., a Gs-coupled or Gi-coupled receptor) and a CRE-luciferase reporter construct.
-
Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Controls: A known Gs agonist (e.g., Isoproterenol for beta-adrenergic receptors) or a known Gi agonist.
-
Luciferase Assay Reagent: A commercially available luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System).
-
Instrumentation: A luminometer plate reader.
Procedure:
-
Cell Plating:
-
Seed the reporter cell line into white, opaque 96-well or 384-well plates.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
For antagonist testing, pre-incubate with the test compound for 15-30 minutes before adding a known agonist (e.g., Forskolin, a direct adenylyl cyclase activator, can be used to assess Gi-mediated inhibition).
-
Incubate the plates for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10-20 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate luminometer.
-
Data Analysis:
The raw luminescence values are background-subtracted. For agonist mode, the data is normalized to the response of a maximal concentration of a known Gs agonist. For antagonist mode (Gi signaling), the data is normalized to the inhibition of the Forskolin-induced signal. Dose-response curves are generated, and EC50 or IC50 values are calculated.
Caption: Signaling pathways and corresponding assay readouts.
Data Interpretation and Next Steps
The combined results from these primary and secondary assays will provide a comprehensive initial profile of the bioactivity of this compound.
-
Agonist at Gq-coupled receptor: A positive hit in the calcium flux assay.
-
Agonist at Gs-coupled receptor: A positive hit in the CRE-luciferase assay.
-
Agonist at Gi-coupled receptor: Inhibition of Forskolin-stimulated signal in the CRE-luciferase assay.
-
Antagonist activity: No direct effect but blocks the activity of a known agonist in any of the assays.
Positive hits from this initial screening should be followed up with more detailed pharmacological studies, including:
-
Receptor Panel Screening: Testing the compound against a broad panel of GPCRs to determine its selectivity.
-
Orthogonal Assays: Confirming the activity using a different assay format, such as a Bioluminescence Resonance Energy Transfer (BRET) assay to measure receptor-G protein or receptor-β-arrestin interactions[4].
-
Functional Assays: Assessing the compound's effect on a more physiologically relevant endpoint in a disease-relevant cell model.
Conclusion
This application note provides a robust and scientifically sound framework for the initial characterization of this compound. By employing a tiered approach that combines rapid second messenger assays with integrated reporter gene assays, researchers can efficiently determine if the compound modulates GPCR signaling and gain valuable insights into its potential mechanism of action. This structured workflow, grounded in established principles of cell-based screening, will accelerate the journey from a novel compound to a potential therapeutic lead.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 5. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. innoprot.com [innoprot.com]
- 10. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 11. innoprot.com [innoprot.com]
Application Notes and Protocols: In Vitro Assessment of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine as a Potential Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine, a novel small molecule with potential as a tubulin polymerization inhibitor. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including mitosis and intracellular transport, making them a prime target for anticancer drug development.[1] Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis, offering a promising therapeutic strategy.[2][3] This guide details the scientific rationale and step-by-step protocols for a suite of in vitro assays designed to characterize the biological activity of this compound, from its direct effect on tubulin polymerization to its cellular consequences. The methodologies are presented with an emphasis on experimental design, data interpretation, and quality control to ensure robust and reproducible results.
Introduction: The Rationale for Targeting Tubulin
The microtubule cytoskeleton is a highly dynamic network essential for cell division, motility, and intracellular transport.[1] Its constant remodeling is driven by the polymerization and depolymerization of αβ-tubulin heterodimers. This dynamic instability is a key feature that is exploited by a diverse range of antimitotic agents.[4][5] These agents are broadly classified based on their binding site on tubulin and their effect on microtubule dynamics. One of the most important binding sites for tubulin polymerization destabilizers is the colchicine binding site, located at the interface between α- and β-tubulin.[3][4][6] Inhibitors that bind to this site prevent the curved tubulin dimer from adopting a straight conformation, thereby inhibiting microtubule assembly.[4]
The chemical scaffold 4-(1,2,4-oxadiazol-5-yl)piperidine has been identified as a promising new chemotype for tubulin inhibitors.[7][8] The subject of this guide, this compound, belongs to this emerging class of compounds. Its structural features suggest a potential interaction with the colchicine binding site, leading to the disruption of microtubule formation. This document outlines a systematic in vitro approach to validate this hypothesis and characterize its anticancer potential.
Proposed Mechanism of Action and Experimental Workflow
We hypothesize that this compound acts as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event is expected to inhibit tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis. The following workflow provides a logical sequence of experiments to test this hypothesis.
Caption: Experimental workflow for the in vitro assessment of a putative tubulin inhibitor.
Biochemical Characterization: Direct Interaction with Tubulin
The primary biochemical validation of a putative tubulin inhibitor is to assess its direct effect on the polymerization of purified tubulin.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of the test compound to inhibit the formation of microtubules from purified tubulin dimers in vitro. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or through fluorescence enhancement using a fluorescent reporter.[9]
Principle: In the presence of GTP and at 37°C, purified tubulin heterodimers polymerize into microtubules. This polymerization process can be monitored as an increase in absorbance or fluorescence over time. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw lyophilized >99% pure bovine tubulin on ice and resuspend in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL. Keep on ice and use within one hour.[10]
-
Prepare serial dilutions of the test compound in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole at a known inhibitory concentration).
-
-
Assay Setup:
-
Use a pre-warmed (37°C) 96-well plate suitable for absorbance or fluorescence readings.
-
Add 10 µL of the diluted test compound or control to each well.
-
Initiate the polymerization by adding 90 µL of the tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm or fluorescence (e.g., with DAPI as a reporter[11]) every minute for 60-90 minutes.
-
Data Analysis and Interpretation:
-
Plot the absorbance/fluorescence as a function of time for each concentration of the test compound.
-
Determine the Vmax (maximum rate of polymerization) and the plateau of polymerization for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Example Data Presentation:
| Compound Concentration (µM) | Vmax (mOD/min) | % Inhibition |
| 0 (Vehicle) | 5.0 | 0 |
| 0.5 | 4.1 | 18 |
| 1.0 | 3.2 | 36 |
| 2.5 | 1.9 | 62 |
| 5.0 | 0.8 | 84 |
| 10.0 | 0.2 | 96 |
| IC₅₀ | ~2.1 µM |
Cellular Assays: Effects on Cancer Cell Lines
Once the direct inhibitory effect on tubulin polymerization is established, the next critical step is to evaluate the compound's activity in a cellular context.
Cell Viability and Cytotoxicity Assays
These assays determine the compound's ability to reduce the viability or induce the death of cancer cells. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Presentation:
| Cell Line | GI₅₀ (µM) |
| HeLa (Cervical Cancer) | 0.85 |
| A549 (Lung Cancer) | 1.20 |
| MCF-7 (Breast Cancer) | 0.95 |
Immunofluorescence Staining of the Microtubule Network
This technique allows for the direct visualization of the compound's effect on the microtubule cytoskeleton within cells.
Principle: Cells are fixed and permeabilized, and the microtubule network is labeled with a specific primary antibody against α- or β-tubulin. A secondary antibody conjugated to a fluorophore is then used for visualization by fluorescence microscopy.[1] Disruption of the microtubule network will be evident as a diffuse, fragmented pattern compared to the well-defined filamentous network in control cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound at its GI₅₀ concentration for a specified time (e.g., 16-24 hours). Include vehicle-treated cells as a negative control.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14] Alternatively, for better microtubule preservation, fix with ice-cold methanol for 10 minutes at -20°C.[14][15]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.[1]
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution) overnight at 4°C.[1]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.[1]
-
Counterstain the nuclei with DAPI (300 nM in PBS) for 5 minutes.[1]
-
-
Imaging:
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Expected Results:
-
Control Cells: A dense, well-organized network of long microtubule filaments extending throughout the cytoplasm.
-
Treated Cells: A diffuse, punctate, or fragmented tubulin staining pattern, indicating microtubule depolymerization. The cells may also appear rounded and arrested in mitosis.
Caption: Expected immunofluorescence outcomes for microtubule staining.
Cell Cycle Analysis by Flow Cytometry
Tubulin inhibitors disrupt the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.[2][16]
Principle: Flow cytometry can quantify the DNA content of individual cells in a population. Cells in the G2 and M phases of the cell cycle have double the DNA content (4N) of cells in the G1 phase (2N). By staining cells with a DNA-binding fluorescent dye like propidium iodide (PI), the distribution of cells across the different phases of the cell cycle can be determined.[17]
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the test compound at 1x and 2x GI₅₀ concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer. Collect data from at least 10,000 cells per sample.
-
Data Analysis and Interpretation:
-
Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
A significant increase in the percentage of cells in the G2/M phase in treated samples compared to the control is indicative of a compound that interferes with mitosis.
Example Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Compound (1x GI₅₀) | 25.1 | 10.2 | 64.7 |
| Compound (2x GI₅₀) | 15.8 | 5.5 | 78.7 |
Concluding Remarks
The suite of assays described in this application note provides a robust framework for the in vitro characterization of this compound as a tubulin polymerization inhibitor. Positive results across these assays—specifically, direct inhibition of tubulin polymerization, dose-dependent cytotoxicity against cancer cell lines, disruption of the cellular microtubule network, and arrest of the cell cycle in the G2/M phase—would provide strong evidence for its mechanism of action and warrant further investigation as a potential anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site | Semantic Scholar [semanticscholar.org]
- 7. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Note: Pharmacokinetic Profiling of Novel Piperidine Derivatives in Preclinical Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Piperidine Derivatives and Their Pharmacokinetic Assessment
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, virology, and neurology.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and the capacity to form key interactions with biological targets.[4] More than 70 commercialized drugs, including several blockbusters, feature the piperidine moiety.[4] Given the therapeutic potential of novel piperidine derivatives, a thorough understanding of their pharmacokinetic (PK) profile during preclinical development is paramount.[5]
Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive ADME profile is critical for predicting a drug's efficacy and safety, guiding dose selection, and ensuring a smooth transition from preclinical to clinical development.[6][7] This application note provides a detailed guide to the design and execution of preclinical pharmacokinetic studies for novel piperidine derivatives, emphasizing the causality behind experimental choices and providing robust, validated protocols.
Strategic Design of Preclinical Pharmacokinetic Studies
The design of a preclinical PK study is a critical determinant of the quality and relevance of the data obtained. Key considerations include the selection of an appropriate animal model, the route of administration, and the dosing and sampling schedule.
Rationale for Animal Model Selection
The choice of animal species for PK studies should be based on physiological and metabolic similarities to humans to ensure the data can be effectively extrapolated.[8]
-
Rodents (Rats and Mice): These are the most commonly used species in early preclinical PK studies due to their small size, ease of handling, well-characterized genetics, and cost-effectiveness.[8] Rats, in particular, often exhibit excretion pathways similar to humans.[6]
-
Non-Rodents (Dogs and Minipigs): As development progresses, studies in a second, non-rodent species are often required by regulatory agencies.[7][9] Dogs are frequently used due to their larger size, which facilitates serial blood sampling, and the wealth of available historical data.[6] Minipigs are gaining prominence due to their physiological and anatomical similarities to humans, especially in dermal and gastrointestinal research.[8]
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, minimizing the number of animals used while ensuring scientifically sound results.[8]
Dosing and Formulation
The route of administration should align with the intended clinical application.[10]
-
Oral (PO) Administration: For orally administered drugs, the formulation must ensure adequate solubility and stability in the gastrointestinal tract. A common vehicle is 0.5% carboxymethylcellulose in water.[11]
-
Intravenous (IV) Administration: An IV dose is crucial for determining absolute bioavailability and key clearance parameters. The formulation must be a sterile, isotonic solution.
A typical single-dose study design for a novel piperidine derivative might involve a 10 mg/kg oral dose and a 1-2 mg/kg intravenous dose.[11][12] Animals should be fasted overnight (approximately 12 hours) prior to dosing to minimize variability in absorption.[11]
Blood and Tissue Sampling Strategy
A well-designed sampling schedule is essential to accurately define the plasma concentration-time profile.
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected at predetermined time points.[11] A typical schedule for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11] For an IV dose, earlier time points (e.g., 2, 5, 15 minutes) are critical to capture the distribution phase.
-
Sample Processing: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).[11] Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[11]
Bioanalytical Methodology: LC-MS/MS for Accurate Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and throughput.[13][14]
Sample Preparation: Removing Interferences
The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.[13] Protein precipitation is a common, efficient, and straightforward technique.[15][16]
Protocol: Plasma Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile containing an appropriate internal standard.[15][17]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[15]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[15]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[15][18]
A more selective but complex alternative is Solid-Phase Extraction (SPE) , which separates the analyte from matrix components based on their physicochemical properties.[19]
Workflow: Solid-Phase Extraction (SPE)
-
Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol).[20]
-
Equilibration: The sorbent is equilibrated with a solvent that mimics the sample matrix (e.g., water or buffer).[20]
-
Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. The analyte of interest is retained on the sorbent.[20]
-
Washing: Interferences are removed by washing the cartridge with a solvent that does not elute the analyte.[20]
-
Elution: The purified analyte is eluted from the sorbent with a strong organic solvent.[20]
LC-MS/MS Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility.[21][22] Key validation parameters, as stipulated by regulatory guidelines, include:[22]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: A linear relationship between the analyte concentration and the instrument response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
In-Depth Analysis of ADME Properties
A comprehensive preclinical PK study evaluates all four aspects of ADME.
Absorption
Absorption describes the process by which a drug enters the bloodstream.[6] Key parameters determined from the plasma concentration-time profile after oral administration include:
-
Cmax (Maximum Concentration): The highest observed concentration of the drug.[23][24]
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[24]
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.[23][25]
Bioavailability (F%) is the fraction of an orally administered dose that reaches the systemic circulation and is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Distribution
Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues of the body.[26]
Protocol: Tissue Distribution Study
-
Administer the piperidine derivative to a cohort of animals (typically rats).[12]
-
At various time points post-dosing, euthanize a subset of animals.[12]
-
Harvest key organs and tissues (e.g., liver, kidney, heart, lung, brain, spleen).[12]
-
Homogenize the tissues and analyze the drug concentration using a validated LC-MS/MS method.[12]
This study provides valuable information on which tissues the drug preferentially accumulates in, which can be indicative of both efficacy and potential toxicity.[26]
Metabolism
Metabolism is the chemical modification of a drug by the body, primarily by enzymes in the liver.[27][28] In vitro assays using liver microsomes are a standard approach to assess metabolic stability.[28][29]
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare an incubation mixture containing the piperidine derivative, liver microsomes (from rat and human to assess interspecies differences), and a phosphate buffer.[30]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[27][31]
-
Incubate the mixture at 37°C.[31]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent like cold acetonitrile.[31]
-
Analyze the remaining concentration of the parent drug by LC-MS/MS.[27]
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[30] These parameters help predict the in vivo hepatic clearance of the drug.[27]
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body. This is typically assessed by collecting urine and feces over a period of time (e.g., 24 or 48 hours) after drug administration and analyzing the amount of drug and metabolites present.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[32]
Table 1: Hypothetical Pharmacokinetic Parameters for a Novel Piperidine Derivative
| Parameter | Unit | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax | ng/mL | 850 | 1500 |
| Tmax | h | 1.5 | 0.08 |
| AUC(0-t) | ngh/mL | 4200 | 1800 |
| AUC(0-inf) | ngh/mL | 4350 | 1850 |
| t½ | h | 6.2 | 5.8 |
| CL | L/h/kg | - | 0.54 |
| Vd | L/kg | - | 3.1 |
| F% | % | 23.5 | - |
Interpretation:
-
Cmax and Tmax: Provide insights into the rate of absorption.
-
AUC: Represents the overall drug exposure.[33]
-
t½ (Half-life): The time required for the drug concentration to decrease by half, indicating the duration of action.[23][24]
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F% (Bioavailability): A key parameter for determining the oral dose for clinical studies.
Conclusion
A thorough and well-designed preclinical pharmacokinetic profiling of novel piperidine derivatives is essential for successful drug development. By understanding the ADME properties, researchers can make informed decisions about candidate selection, dose optimization, and the design of subsequent clinical trials. The protocols and methodologies outlined in this application note provide a robust framework for obtaining high-quality, reliable pharmacokinetic data, ultimately de-risking the drug development process and accelerating the journey of new therapeutic agents to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. nbinno.com [nbinno.com]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 8. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 9. karger.com [karger.com]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 22. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 23. doseme-rx.com [doseme-rx.com]
- 24. omicsonline.org [omicsonline.org]
- 25. resolian.com [resolian.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 28. mttlab.eu [mttlab.eu]
- 29. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. researchgate.net [researchgate.net]
- 33. europeanreview.org [europeanreview.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine. The content moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and optimize your synthetic yield.
Overview of the Synthetic Strategy
The most reliable and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative.[1][2][3] For the target molecule, this translates into a multi-step sequence involving the reaction of thiophene-2-carboxamidoxime with a suitably protected piperidine-4-carboxylic acid, followed by cyclodehydration and final deprotection.
This guide is structured to address challenges at each critical stage of this process.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield for the initial thiophene-2-carboxamidoxime formation is poor. What are the likely causes and solutions?
Answer: The conversion of a nitrile to an amidoxime is generally robust, but low yields often stem from two main issues: incomplete reaction or degradation of the hydroxylamine.
-
Causality: Hydroxylamine can be unstable, especially under harsh heating or pH conditions. The reaction requires a sufficient excess of hydroxylamine to drive it to completion, and the base is crucial for generating the free hydroxylamine from its salt form (e.g., NH₂OH·HCl).
-
Solutions:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of hydroxylamine hydrochloride (typically 1.5 to 3.0 equivalents) and a corresponding amount of a mild base like sodium carbonate or bicarbonate.
-
Temperature and Time: While the reaction often requires heat, prolonged refluxing (>24 hours) can lead to degradation. Monitor the reaction by TLC or LC-MS. If the reaction stalls, a fresh portion of hydroxylamine and base can sometimes restart it.
-
Work-up: Upon completion, it is critical to neutralize the reaction mixture carefully. The amidoxime product can be sensitive to strongly acidic or basic conditions. Extraction into a suitable organic solvent like ethyl acetate after adjusting the pH to near neutral is recommended.
-
Question 2: The coupling reaction between my amidoxime and N-Boc-piperidine-4-carboxylic acid is inefficient, resulting in a low yield of the O-acyl amidoxime intermediate.
Answer: This is the most complex step, forming the C-O bond that precedes cyclization. Low efficiency is almost always due to inadequate activation of the carboxylic acid or the presence of moisture.
-
Causality: Carboxylic acids are not reactive enough to acylate an amidoxime directly. They must be "activated."[4] This is typically done by converting the hydroxyl group of the acid into a better leaving group. The amidoxime is a potent nucleophile, but it can also be acylated on the nitrogen atom, leading to side products. O-acylation is generally favored.[3]
-
Solutions:
-
Activation Method: You have two primary, reliable options:
-
Peptide Coupling Agents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are highly effective.[5] They create a highly reactive activated ester in situ. This is often the cleanest method.
-
Acyl Chloride Formation: Convert the carboxylic acid to its acyl chloride using reagents like oxalyl chloride or thionyl chloride in an anhydrous solvent (e.g., DCM) with a catalytic amount of DMF.[6] The resulting acyl chloride is then reacted with the amidoxime in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method is potent but requires strictly anhydrous conditions, as the acyl chloride is highly moisture-sensitive.[6]
-
-
Anhydrous Conditions: Water will readily hydrolyze your activated acid or acyl chloride, halting the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Argon).
-
Isolation of the Intermediate: The O-acyl amidoxime is often stable enough to be isolated and purified by column chromatography before proceeding to the cyclization step.[1] This is highly recommended as it ensures the purity of the material entering the critical ring-closing reaction.
-
Question 3: The final cyclization to form the 1,2,4-oxadiazole ring is failing or giving byproducts.
Answer: The cyclization is a dehydrative process. Failure typically points to impure starting material or suboptimal reaction conditions (temperature, solvent, or catalyst).
-
Causality: The reaction involves the intramolecular nucleophilic attack of the amidoxime's nitrogen onto the carbonyl carbon, followed by elimination of water to form the aromatic oxadiazole ring. If the O-acyl amidoxime intermediate is impure, side reactions can dominate.
-
Solutions:
| Parameter | Thermal Cyclization | Base-Catalyzed Cyclization |
| Conditions | Reflux in a high-boiling, non-polar solvent (e.g., Toluene, Xylene, or DMF).[5][7] | Tetrabutylammonium fluoride (TBAF) in THF at room temperature.[1] |
| Advantages | Simple setup; no additional reagents required. Effective for many substrates. | Very mild conditions (room temp), preventing thermal degradation. Often faster and cleaner.[1] |
| Disadvantages | High temperatures can cause degradation or side reactions for sensitive substrates. | TBAF can be basic and may not be suitable for base-sensitive functional groups. |
| Troubleshooting | If the reaction stalls, ensure the temperature is high enough and that water is being effectively removed (e.g., with a Dean-Stark trap). | Ensure the TBAF is anhydrous. The reaction is often sensitive to the amount of TBAF used (0.1-1.4 eq).[1] |
-
Recommendation: Start with thermal cyclization in refluxing toluene. It is often successful and requires less optimization. If this fails or gives a complex mixture, purify the intermediate meticulously and attempt the TBAF-catalyzed method.
Question 4: How do I best purify the final, deprotected piperidine product?
Answer: The final product is a basic amine, which dictates the purification strategy. Crude products often contain neutral organic impurities and residual acid from the deprotection step.
-
Causality: The piperidine nitrogen is basic and can be protonated. This property can be exploited for purification. On silica gel, free amines often streak, leading to poor separation.
-
Solutions:
-
Acid-Base Extraction: After deprotection (e.g., with TFA), basify the aqueous solution with NaOH or K₂CO₃ to a pH > 10. This ensures the piperidine is in its free base form. Extract the product into an organic solvent like DCM or Ethyl Acetate. This will leave behind any acidic or water-soluble impurities.
-
Column Chromatography: To prevent streaking on a silica column, pre-treat the silica with a triethylamine solution or use a mobile phase containing a small amount of base (e.g., 1-2% triethylamine or ammonium hydroxide in a DCM/Methanol gradient). This neutralizes the acidic sites on the silica gel.
-
Salt Formation: For ultimate purity, the free base can be dissolved in a solvent like ether or ethyl acetate and treated with a solution of HCl in dioxane or ether. The resulting hydrochloride salt will often precipitate as a clean, crystalline solid, which can be isolated by filtration.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most critical parameter for achieving a high overall yield?
-
A: The purity of the O-acyl amidoxime intermediate. Any impurities carried into the cyclization step are difficult to remove and can inhibit the reaction. Isolating and purifying this intermediate is the single most important action to ensure a successful outcome.
-
-
Q: Can I perform the acylation and cyclization in a one-pot reaction?
-
A: Yes, one-pot procedures for 1,2,4-oxadiazole synthesis have been successfully developed.[1][7] This typically involves reacting the amidoxime and a carboxylic acid derivative in a high-boiling solvent like DMSO or DMF, often in the presence of a base, which facilitates both the acylation and subsequent cyclization.[1][4] While this can improve efficiency, it can also make troubleshooting more difficult if yields are low. For initial attempts, a stepwise procedure is recommended.
-
-
Q: Which analytical techniques are best for monitoring the reaction?
-
A:
-
Thin-Layer Chromatography (TLC): Essential for quick, qualitative monitoring of the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for in-process control. It allows you to confirm the mass of your intermediates and product, giving you confidence that the desired reaction is occurring.
-
Nuclear Magnetic Resonance (NMR): Indispensable for structural confirmation of the isolated intermediates and the final product. ¹H and ¹³C NMR will unambiguously confirm the structure.
-
-
-
Q: What are the primary safety concerns with this synthesis?
-
A:
-
Hydroxylamine: Can be explosive, particularly in concentrated form. Always handle with care and use appropriate personal protective equipment (PPE).
-
Acylating Agents: Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). Always handle them in a well-ventilated fume hood.
-
Bases and Acids: Strong bases (NaOH) and acids (TFA, HCl) are corrosive. Use appropriate PPE.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
-
Caption: Troubleshooting decision tree for low yield in the final cyclization step.
Detailed Experimental Protocol
This protocol represents a robust, generalized procedure. Researchers should adapt it based on their specific laboratory conditions and analytical findings.
Part 1: Synthesis of Thiophene-2-carboxamidoxime
-
To a solution of thiophene-2-carbonitrile (1.0 eq) in a 3:1 mixture of ethanol and water, add hydroxylamine hydrochloride (2.0 eq) and sodium bicarbonate (2.2 eq).
-
Heat the mixture to reflux (approx. 80-85°C) and stir for 12-24 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime, which can often be used without further purification.
Part 2: Synthesis of N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
-
Acylation: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq), thiophene-2-carboxamidoxime (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by LC-MS for the formation of the O-acyl amidoxime intermediate.
-
Work-up & Cyclization: Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude intermediate in toluene and heat to reflux for 8-12 hours, using a Dean-Stark trap to remove water. Monitor the conversion of the intermediate to the final oxadiazole by LC-MS.
-
Cool the reaction and concentrate under reduced pressure. Purify the residue by silica gel chromatography (e.g., gradient of 10-40% Ethyl Acetate in Hexanes) to yield the N-Boc protected product.
Part 3: Deprotection to yield this compound
-
Dissolve the N-Boc protected oxadiazole (1.0 eq) in a minimal amount of Dichloromethane (DCM).
-
Add a 20% solution of Trifluoroacetic Acid (TFA) in DCM and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water, cool in an ice bath, and basify to pH > 10 with 2M NaOH.
-
Extract the free base product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified as described in the troubleshooting section.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Optimization of Purification Techniques for Polar Oxadiazole Compounds
Welcome to the Technical Support Center dedicated to the purification of polar oxadiazole compounds. The inherent polarity of the oxadiazole ring, a key heterocycle in medicinal chemistry, presents unique challenges during isolation and purification.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and field-proven insights to help you navigate these challenges effectively, ensuring the high purity required for downstream applications in drug discovery and development.
Part 1: Purification Strategy & Method Selection
Choosing the correct purification strategy from the outset is critical. The optimal technique depends on the specific properties of your compound (e.g., polarity, presence of ionizable groups), the required purity, the scale of the purification, and the nature of the impurities.
Decision-Making Workflow for Purification Method Selection
Use the following workflow to guide your choice of the primary purification technique.
Caption: Workflow for selecting and optimizing a purification method.
Table 1: Comparative Overview of Purification Techniques
| Technique | Typical Purity | Scale | Pros | Cons |
| Normal-Phase Flash Chromatography | 90-98% | >100 mg - Grams | Fast, inexpensive, good for moderately polar compounds.[3] | Can cause degradation of sensitive compounds on acidic silica; lower resolution than HPLC.[4] |
| Reversed-Phase Flash Chromatography | 90-98% | >100 mg - Grams | Good for polar compounds not retained by NP-silica. | Can be more expensive; may require solvent-exchange post-purification. |
| Preparative HPLC | >99% | mg - Grams | High resolution, excellent for difficult separations and achieving high purity.[5] | Expensive, lower throughput, requires specialized equipment.[5][6] |
| Supercritical Fluid Chromatography (SFC) | >98% | mg - Grams | Very fast, reduced solvent consumption (eco-friendly), excellent for chiral separations.[7][8] | Less effective for extremely water-soluble compounds; requires specialized high-pressure equipment.[7][9] |
| Crystallization / Recrystallization | >99% | mg - Kilograms | Highly effective for achieving ultimate purity, scalable, cost-effective at large scales.[10][11] | Compound must be a solid; method development can be time-consuming; potential for yield loss.[11] |
Part 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses common issues encountered during the purification of polar oxadiazole compounds.
Section 2.1: Flash Chromatography
Flash chromatography is often the first line of defense for purification in a research setting.[3] However, the polar and sometimes basic nature of oxadiazole derivatives can lead to challenges.
Q: My polar oxadiazole compound streaks badly or doesn't move from the baseline in standard solvent systems (e.g., Ethyl Acetate/Hexane). What should I do?
A: This is a classic sign that your eluent is not polar enough to compete with the stationary phase for your compound.
-
Causality: Standard silica gel is a highly polar, slightly acidic stationary phase.[12] Polar compounds, especially those with basic nitrogen atoms like in some oxadiazoles, will adsorb very strongly, leading to poor elution and peak tailing.
-
Solution 1: Increase Solvent Polarity. Switch to a more polar solvent system. A dichloromethane (DCM)/methanol system is highly effective for many polar compounds.[12][13] Start with 1-2% methanol in DCM and gradually increase the concentration. For very polar compounds, a system containing 10% ammonium hydroxide in methanol, used as a polar modifier in DCM, can be effective.[14]
-
Solution 2: Use an Alternative Stationary Phase. Consider reversed-phase flash chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile). In this mode, the most polar compounds elute first.[15]
Q: My compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?
A: Silica gel's acidic surface can catalyze the decomposition of sensitive molecules.[4]
-
Diagnosis (2D TLC): Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After the run, turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition on the silica.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 0.5-2% triethylamine (TEA), before loading your sample.[16]
-
Solution 2: Use a Less Acidic Stationary Phase. Consider using alumina (basic or neutral) or a bonded silica phase like diol or amino-propyl.[15][16][17] These offer different selectivity and a less harsh environment.
Flash Chromatography Troubleshooting Workflow
Caption: Troubleshooting common flash chromatography issues.
Section 2.2: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative HPLC is the gold standard.[5] However, retaining and resolving highly polar compounds can be challenging with standard methods.
Q: My polar oxadiazole has little to no retention on a standard C18 reversed-phase column. How can I improve this?
A: This is a common problem as traditional C18 columns are designed for nonpolar compounds and struggle to retain highly polar analytes.[18]
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. Highly polar molecules have a strong affinity for the polar mobile phase and interact weakly with the C18 chains, leading to rapid elution, often at the solvent front.
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column. Columns like Hypersil GOLD aQ are designed with polar endcapping, making them stable in 100% aqueous mobile phases and providing enhanced retention for polar analytes.[19]
-
Solution 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for retaining very polar compounds.[18] It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase high in organic solvent (typically >80% acetonitrile). A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[18]
-
Solution 3: Employ Mixed-Mode Chromatography. This advanced technique uses stationary phases with both reversed-phase and ion-exchange properties.[20][21] This allows for the simultaneous separation of polar, nonpolar, and ionizable compounds without the need for ion-pairing agents, making it fully compatible with mass spectrometry (MS).[20][22] Selectivity can be finely tuned by adjusting mobile phase pH, ionic strength, and organic solvent content.[22]
Q: I'm using HILIC, but my peak shapes are poor and retention times are not reproducible. What's going wrong?
A: HILIC method development requires careful attention to equilibration and sample diluent composition.
-
Causality: The aqueous layer on the HILIC stationary phase is critical for the retention mechanism. It can take a significant amount of time to form and stabilize. Furthermore, injecting a sample dissolved in a solvent much stronger than the mobile phase can disrupt this layer and cause distorted peaks.
-
Solution 1: Ensure Proper Column Equilibration. HILIC columns often require longer equilibration times than reversed-phase columns.[18] Equilibrate with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
Solution 2: Match the Sample Diluent to the Mobile Phase. The sample diluent should be as close as possible to the initial mobile phase conditions. Dissolving your sample in a high percentage of organic solvent (e.g., 75:25 acetonitrile:methanol) is often recommended for polar analytes to ensure good peak shape.[18] Avoid dissolving the sample in pure water or buffer.
Table 2: Troubleshooting Preparative HPLC for Polar Oxadiazoles
| Issue | Potential Cause | Recommended Solution |
| No/Poor Retention (Reversed-Phase) | Compound is too polar for C18 phase. | Switch to a polar-endcapped column, use HILIC, or employ a mixed-mode column.[18][19][20] |
| Peak Tailing (Reversed-Phase) | Secondary interactions with residual silanols on the silica backbone. | Adjust mobile phase pH to control the ionization state of the analyte and silanols. Add a mobile phase additive (e.g., 0.1% formic acid or TFA). Use a highly deactivated, end-capped column.[16] |
| Poor Peak Shape (HILIC) | Sample diluent is too strong (too aqueous). | Dissolve the sample in a solvent that mimics the initial mobile phase (high organic content).[18] |
| Irreproducible Retention (HILIC) | Insufficient column equilibration. | Increase column equilibration time to at least 10-20 column volumes.[18] |
| Column Overload | Injecting too much mass onto the column. | Reduce the injection mass. If a larger scale is needed, move to a larger diameter preparative column. |
Section 2.3: Crystallization
Crystallization is a powerful technique for achieving exceptional purity, but finding the right conditions can be an iterative process.[10][11]
Q: I can't find a single solvent that works for recrystallizing my polar oxadiazole. What should I try?
A: This is a very common scenario. The ideal single solvent (dissolves the compound when hot, but not when cold) is often elusive. The solution is to use a binary (two-component) solvent system.[23]
-
Causality: Polar compounds are often highly soluble in polar solvents (like ethanol or methanol) even when cold, and insoluble in non-polar solvents (like hexanes) even when hot. A mixed solvent system allows you to finely tune the polarity to find the sweet spot for crystallization.
-
Solution: Use a Miscible Solvent Pair. Find a "good" solvent in which your compound is highly soluble and a "bad" (or "anti-solvent") in which it is poorly soluble. The two solvents must be miscible with each other.[23] Common pairs for polar organic molecules include ethanol/water, methanol/water, and acetone/water.[24] See the protocol below for a systematic approach.
Q: My compound has "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent mixture. Instead of crystallizing, it separates as a liquid phase.
-
Causality: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is too low and close to the melting point of your compound.[23]
-
Solution 1: Re-heat and Add More Solvent. Heat the solution until the oil redissolves completely. Add a small amount more of the "good" solvent to lower the saturation point. Then, allow the solution to cool much more slowly.
-
Solution 2: Lower the Cooling Rate. Slow cooling is paramount for forming well-ordered crystals. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[24]
Q: My solution is cool, but no crystals have formed. What can I do to induce crystallization?
A: The solution is likely supersaturated, a metastable state where crystallization has not yet been initiated.[11]
-
Solution 1: Scratch the Flask. Use a glass rod or metal spatula to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[24]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a perfect template for further crystal growth.
-
Solution 3: Cool Further. Once the flask has reached room temperature, place it in an ice bath to further decrease the solubility of your compound and promote crystallization.[10][24]
Part 3: Key Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Silica Deactivation
This protocol is designed for purifying polar, potentially base-sensitive oxadiazole compounds.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound.[25] A good starting point is a DCM/Methanol mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, non-polar elution solvent (e.g., pure DCM or 5% Ethyl Acetate/Hexane).
-
Pour the slurry into the column and use air pressure to pack it firmly and evenly, ensuring no cracks or air bubbles.
-
-
Silica Deactivation (if needed):
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1% triethylamine (TEA).
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess base.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a suitable solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[26] This is your dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with your starting solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Systematic Solvent Selection for Recrystallization
This small-scale protocol helps identify an effective binary solvent system without wasting large amounts of material.
-
Select Potential Solvents: Choose a few "good" polar solvents where your compound is likely soluble (e.g., ethanol, methanol, acetone, ethyl acetate) and a few "bad" non-polar solvents where it is likely insoluble (e.g., water, hexanes, diethyl ether). The solvent pairs must be miscible.
-
Small-Scale Test:
-
Place ~10-20 mg of your crude solid into a small test tube.
-
Add the "good" solvent dropwise at room temperature until the solid just dissolves.
-
Now, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.
-
Gently heat the test tube until the solution becomes clear again.
-
-
Cool and Observe:
-
Allow the test tube to cool slowly to room temperature.
-
Observe if crystals form. If not, try scratching the inside of the tube or placing it in an ice bath.
-
-
Scale-Up: Once you have identified a solvent pair that yields good quality crystals on a small scale, use those same solvent ratios to perform the recrystallization on the bulk of your material in an Erlenmeyer flask.[24] Remember to use the minimum amount of hot solvent to dissolve the compound fully.[11]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpra.com [ijpra.com]
- 4. Purification [chem.rochester.edu]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. waters.com [waters.com]
- 19. pragolab.cz [pragolab.cz]
- 20. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. helixchrom.com [helixchrom.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. community.wvu.edu [community.wvu.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Addressing metabolic instability of the thiophene ring in drug candidates
Technical Support Center: Thiophene Metabolism in Drug Discovery
Welcome to the technical support center for drug development professionals addressing the challenges of thiophene ring metabolism. The thiophene moiety is a valuable scaffold in medicinal chemistry, often used as a bioisostere for phenyl rings to improve potency or physicochemical properties.[1][2] However, its susceptibility to metabolic bioactivation presents a significant hurdle, potentially leading to the formation of reactive metabolites (RMs) and associated toxicities.[3][4]
This guide provides a structured, question-and-answer-based resource to help you understand, identify, and mitigate the metabolic instability of your thiophene-containing drug candidates.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thiophene Metabolism
This section addresses the foundational concepts every researcher working with thiophene-containing compounds should understand.
Question: What exactly is the "metabolic instability" of a thiophene ring?
Answer: Metabolic instability refers to the enzymatic conversion of the thiophene ring within a drug molecule into other chemical forms, known as metabolites. This process is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][3] The thiophene ring is considered a "structural alert" because its metabolism can produce highly reactive, electrophilic intermediates.[3][4] If not effectively detoxified, these reactive metabolites can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic adverse drug reactions, including hepatotoxicity and nephrotoxicity.[3][5]
Question: What are the primary metabolic pathways that cause this instability?
Answer: There are two main competing, CYP-mediated oxidative pathways responsible for the bioactivation of the thiophene ring:
-
S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a highly reactive thiophene S-oxide.[2][6][7][8] This electrophilic intermediate is prone to react with cellular nucleophiles.
-
Epoxidation: The C2=C3 or C4=C5 double bond of the ring is oxidized to form a thiophene epoxide.[2][5][9] This epoxide is also a reactive electrophile. Quantum chemical studies suggest the epoxidation pathway can be both kinetically and thermodynamically more favorable than S-oxidation in some cases.[5][9]
Both pathways can ultimately lead to ring-opened products or stable conjugates if intercepted by detoxification enzymes and nucleophiles like glutathione (GSH).[8][10]
Caption: Metabolic fate of the thiophene ring.
Question: Are all thiophene-containing drugs dangerous?
Answer: No. The inclusion of a thiophene ring does not automatically condemn a drug candidate.[3][4] The overall metabolic profile of the molecule is critical. Factors that can mitigate the risk include:
-
Alternative Metabolic Pathways: If the molecule has other, more favorable sites for metabolism ("metabolic soft spots"), the enzymes may preferentially modify those sites, sparing the thiophene ring.[3]
-
Effective Detoxification: The body has natural detoxification pathways, primarily involving glutathione-S-transferases (GSTs) that conjugate reactive metabolites with glutathione (GSH), rendering them harmless and facilitating their excretion.[3]
-
Dose and Substitution Pattern: The daily dose of the drug and the specific chemical groups attached to the thiophene ring can significantly influence whether toxic metabolites are formed at a rate that overwhelms detoxification pathways.[3]
Question: I've heard of thiophene-based prodrugs. How does that work?
Answer: This is a fascinating area where the "problem" of metabolic activation is turned into a solution. For certain antithrombotic prodrugs like clopidogrel and prasugrel, the metabolic opening of the thiophene ring is a required step to generate the pharmacologically active thiol metabolite that inhibits the P2Y12 receptor.[3][10] In these cases, the metabolic instability is intentionally designed to ensure the drug is activated only after administration.
Part 2: Troubleshooting Guide - Experimental Assessment of Thiophene Metabolism
This section provides practical, step-by-step guidance for identifying and characterizing metabolic instability in your compounds.
Problem: How do I get a first indication of my compound's metabolic stability?
Solution: Perform an in vitro Metabolic Stability Assay using liver microsomes.
This experiment measures the rate at which your compound is metabolized by CYP enzymes. The primary readouts are the half-life (t½) and intrinsic clearance (CLint).
Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a stock solution of your test compound (e.g., 1 mM in DMSO).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (cofactor solution).
-
-
Incubation Setup (in triplicate):
-
In a 96-well plate, add phosphate buffer.
-
Add the microsomal protein to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Crucial Control: Prepare identical wells without the NADPH solution ("-NADPH" control). This distinguishes enzymatic degradation from chemical instability.
-
-
Initiation & Timepoints:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to the appropriate wells.
-
Immediately take the t=0 minute sample by adding an aliquot of the incubation mixture to a quench solution (e.g., cold acetonitrile with an internal standard).
-
Take subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining vs. time.
-
The slope of the linear regression line gives the rate constant, k.
-
Calculate half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Data Interpretation Table:
| Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Classification | Implication |
| > 60 | Low | High Stability | Low risk of rapid first-pass metabolism. |
| 15 - 60 | Moderate | Moderate Stability | May have acceptable oral bioavailability. Further investigation is needed. |
| < 15 | High | Low Stability | High risk of poor oral bioavailability. A potential liability. |
Troubleshooting:
-
Issue: The compound disappears rapidly in both "+NADPH" and "-NADPH" wells.
-
Causality: This suggests your compound is chemically unstable in the buffer or binds non-specifically to the plasticware or proteins, rather than being metabolized by CYPs. Verify compound stability in buffer alone.
-
-
Issue: My compound seems completely stable (t½ > 120 min).
-
Causality: While this is often a good sign, ensure your assay is working. Run a positive control compound with known high clearance (e.g., verapamil) to validate the activity of your microsomes and NADPH solution.
-
Problem: My compound is unstable. How do I confirm it's forming reactive metabolites?
Solution: Conduct a Reactive Metabolite Trapping Study with Glutathione (GSH).
This experiment uses a high concentration of a nucleophilic trapping agent, typically glutathione (GSH), to capture and stabilize any electrophilic metabolites formed, allowing for their detection by mass spectrometry.
Protocol: Glutathione (GSH) Trapping Assay
-
Setup: Follow the same incubation setup as the microsomal stability assay.
-
Trapping Agent: Add GSH to the incubation mixture at a high concentration (e.g., 1-5 mM) before adding the test compound.
-
Incubation: Incubate at 37°C for a fixed time, typically 60 minutes. Include "+NADPH" and "-NADPH" controls.
-
Analysis by LC-MS/MS:
-
Quench the reaction with cold acetonitrile.
-
Analyze the samples using high-resolution mass spectrometry.
-
Search the data for the expected mass of the parent compound plus the mass of glutathione (M + 305.068 Da).
-
Perform MS/MS fragmentation on the candidate ion to confirm the structure of the GSH adduct. The fragmentation pattern often shows a characteristic neutral loss of pyroglutamic acid (129 Da).
-
Troubleshooting:
-
Issue: My compound is unstable, but I can't find any GSH adducts.
-
Causality & Next Steps:
-
Alternative Pathways: The instability might be due to non-reactive metabolites (e.g., simple hydroxylation elsewhere on the molecule). Perform a full metabolite identification study.
-
"Soft" Adducts: The GSH adduct itself might be unstable.
-
Non-CYP Metabolism: The metabolism might be mediated by other enzyme systems not fully represented in microsomes. Consider repeating the experiment in hepatocytes, which offer a more complete set of metabolic enzymes.[11][12]
-
Mechanism Confirmation: To definitively distinguish between S-oxidation and epoxidation, advanced studies using stable isotopes like ¹⁸O₂ can be employed. Incorporation of ¹⁸O into a hydroxylated metabolite is indicative of an epoxide pathway.[13]
-
-
Part 3: Strategic Guidance - Mitigating Thiophene Metabolic Instability
Once you have confirmed that your thiophene ring is a site of metabolic liability, the next step is rational chemical modification.
Caption: Decision workflow for mitigating thiophene metabolism.
Question: What are my main options for redesigning the molecule to improve stability?
Answer: There are four primary strategies medicinal chemists employ. The best choice depends on the specific molecule and its structure-activity relationship (SAR).
Comparison of Mitigation Strategies:
| Strategy | Principle | Pros | Cons |
| 1. Steric Hindrance | Place a bulky substituent adjacent to the thiophene ring to physically block the CYP enzyme's active site. | Can be simple to implement; often effective. | May negatively impact binding affinity to the therapeutic target (disrupt SAR). |
| 2. Electronic Modulation | Add an electron-withdrawing group (EWG) to the thiophene ring to reduce its electron density, making it less prone to oxidation. | Can maintain the core scaffold. | Can alter pKa and other physicochemical properties; may impact target affinity. |
| 3. Introduce Alternative Metabolic "Soft Spot" | Introduce another functional group elsewhere in the molecule that is more easily metabolized (e.g., an O-methyl group).[3] | Diverts metabolism away from the thiophene; can be a subtle change. | May introduce new, different metabolites that need to be characterized; may still have high clearance. |
| 4. Bioisosteric Replacement | Replace the entire thiophene ring with a different, more metabolically stable aromatic ring.[14][15] | Can completely remove the liability; many options available. | A more drastic change that is more likely to significantly alter potency, selectivity, and properties. |
Common Bioisosteres for the Thiophene Ring:
-
Phenyl or Fluorinated Phenyl Ring
-
Pyridine Ring
-
Thiazole Ring
-
Pyrazole Ring
The choice of bioisostere is a key medicinal chemistry decision aimed at balancing metabolic stability with the desired pharmacological activity and physicochemical properties.[15][16][17]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Navigating hERG Liability in 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Analogs: A Technical Support Guide
For drug development professionals working with 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine analogs, mitigating the risk of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a critical step to ensure cardiovascular safety. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to empower researchers in designing and evaluating safer compounds within this chemical series.
Understanding the Challenge: hERG Liability in Piperidine-Containing Scaffolds
The piperidine moiety, a common basic nitrogen-containing heterocycle, is frequently implicated in hERG channel blockade.[1][2] This is primarily due to its ability to become protonated at physiological pH, leading to a positively charged species that can interact with key residues within the hERG channel pore, particularly aromatic residues like Tyr-652 and Phe-656.[3][4][5] The lipophilicity of the overall molecule also plays a significant role, as "greasy" compounds tend to have a higher propensity for hERG binding.[1][6]
In the context of this compound analogs, the combination of the basic piperidine nitrogen and the lipophilic thienyl-oxadiazole core presents a potential hERG liability that must be carefully managed.
Part 1: Troubleshooting Common Experimental Hurdles
This section addresses specific issues that researchers may encounter during the in vitro evaluation of hERG liability for this analog series.
Q1: My hERG patch-clamp assay is showing high variability and current rundown. What are the likely causes and how can I troubleshoot this?
A1: High variability and current rundown are common challenges in patch-clamp electrophysiology.[7] Here’s a systematic approach to troubleshooting:
-
Cell Health and Culture Conditions:
-
Root Cause: Suboptimal cell health is a primary contributor to unstable recordings. Ensure your hERG-expressing cell line (e.g., HEK293 or CHO) is healthy, within a low passage number, and cultured under consistent conditions (37°C, 5% CO2).[8]
-
Troubleshooting:
-
-
Experimental Solutions and Reagents:
-
Root Cause: The composition and quality of your internal and external solutions are critical. For instance, hERG channels are sensitive to external Ca2+ and Mg2+ concentrations.[7]
-
Troubleshooting:
-
-
Voltage Protocol and Data Acquisition:
-
Root Cause: An inappropriate voltage protocol can lead to inconsistent channel activation and inactivation.
-
Troubleshooting:
-
Employ a standardized voltage protocol recommended for hERG assessment. A common protocol involves a depolarization step to +20 mV or +40 mV, followed by a repolarizing ramp to measure the peak tail current.[8][10]
-
Ensure a stable baseline recording (<10% difference in current amplitude over consecutive traces) before applying your test compound.[11]
-
Incorporate a leak subtraction step in your protocol to isolate the hERG current.[7]
-
-
-
Compound Properties:
Q2: I'm observing a significant discrepancy between my automated patch-clamp (APC) and manual patch-clamp (MPC) hERG IC50 values. Why is this happening?
A2: Discrepancies between APC and MPC data are not uncommon and can arise from several factors:[10][14]
-
Compound Adsorption ("Stickiness"):
-
Root Cause: Highly lipophilic compounds, a potential characteristic of this analog series, can adsorb to the plasticware and microfluidic channels of automated systems. This leads to a lower effective concentration reaching the cells compared to the nominal concentration.[10]
-
Mitigation:
-
Pre-incubate the compound plate to saturate non-specific binding sites.
-
Use of low-binding plates can also be beneficial.
-
Whenever possible, verify the actual concentration in the assay well.
-
-
-
Fluidics and Exchange Times:
-
Root Cause: The rate of solution exchange in APC systems can differ from MPC, potentially affecting the onset and steady-state block for some compounds.
-
Mitigation:
-
Ensure the compound incubation time is sufficient to reach a steady-state block, which may need to be optimized for your specific compounds.[8]
-
-
-
Temperature Control:
-
Root Cause: hERG channel kinetics and drug binding are temperature-sensitive.[7][11] Inconsistencies in temperature control between setups can lead to different IC50 values.
-
Mitigation:
-
Perform experiments at a consistent, physiological, or near-physiological temperature (35-37°C) and ensure accurate temperature monitoring in your setup.[11]
-
-
Q3: My thallium flux assay is showing a low signal-to-basal ratio. How can I improve the assay window?
A3: A robust signal-to-basal ratio is crucial for a reliable high-throughput thallium flux assay.[9] Here are key areas to focus on:
-
Cell Line and Channel Expression:
-
Root Cause: Insufficient hERG channel expression in your stable cell line will result in a weak thallium influx and a poor signal.
-
Troubleshooting:
-
-
Dye Loading and Cell Viability:
-
Root Cause: Inefficient loading of the thallium-sensitive dye (like FluxOR™) or poor cell viability will compromise the signal.
-
Troubleshooting:
-
-
Assay Protocol Optimization:
-
Root Cause: Suboptimal concentrations of the stimulus (KCl) and thallium can limit the assay window.
-
Troubleshooting:
-
Titrate the KCl concentration to achieve maximal channel opening without inducing cell toxicity.
-
Ensure the stimulation buffer containing thallium is added rapidly and consistently across the plate.[9]
-
-
Part 2: Strategies for Mitigating hERG Liability in the this compound Scaffold
This section provides medicinal chemistry strategies to reduce hERG affinity while maintaining on-target activity.
Core Mitigation Strategies and Their Rationale
The primary goal is to disrupt the key interactions between your compound and the hERG channel. The main strategies revolve around reducing basicity and lipophilicity.[1][15]
-
Reduce the Basicity of the Piperidine Nitrogen:
-
Rationale: A lower pKa reduces the population of the protonated, positively charged form of the piperidine at physiological pH, thereby weakening the electrostatic or cation-π interactions with the hERG pore.[1]
-
Tactics:
-
Introduce electron-withdrawing groups on or near the piperidine ring.
-
Replace the piperidine with a less basic bioisostere. For example, replacing a piperidine with a piperazine has been shown to lower pKa and resolve hERG issues.[16]
-
-
-
Decrease Overall Molecular Lipophilicity (logP/logD):
-
Introduce Steric Hindrance:
-
Rationale: Adding bulky groups near the basic nitrogen can create steric clashes that prevent the molecule from adopting the optimal conformation for binding within the hERG channel pore.[1]
-
-
Create Zwitterions:
-
Rationale: Introducing an acidic group (e.g., a carboxylic acid) to the molecule can form a zwitterion, which can reduce lipophilicity and hERG affinity.[1] The classic example is the transformation of terfenadine to its non-hERG-blocking metabolite, fexofenadine, through the introduction of a carboxylic acid.[1]
-
Illustrative SAR Table for Mitigation Strategies
The following table provides hypothetical examples of structural modifications to the core scaffold and their expected impact on hERG inhibition, based on established medicinal chemistry principles.
| Analog | Modification from Parent Scaffold | Rationale for Change | Predicted hERG IC50 | Predicted cLogP |
| Parent | This compound | - | 1 µM | 3.5 |
| Analog 1 | N-methylation of piperidine | Increases basicity and lipophilicity | < 1 µM | 3.8 |
| Analog 2 | Introduction of a hydroxyl group on the piperidine ring | Increases polarity, reduces lipophilicity | 5-10 µM | 3.0 |
| Analog 3 | Replacement of piperidine with piperazine | Reduces pKa of the basic nitrogen | > 10 µM | 2.8 |
| Analog 4 | Addition of a carboxylic acid to the thienyl ring | Creates a zwitterion, reduces lipophilicity | > 30 µM | 2.5 |
| Analog 5 | Replacement of thienyl with a pyridine ring | Modulates electronics and polarity | Variable, dependent on N position | ~3.2 |
Visualizing Mitigation Pathways
The following diagram illustrates the logical flow of strategies to mitigate hERG liability in the target scaffold.
Caption: Strategic pathways to reduce hERG liability.
Part 3: Experimental Protocols
For consistency and reproducibility, detailed experimental protocols are essential.
Automated Patch-Clamp Protocol for hERG Assay
This protocol is a general guideline and should be adapted for the specific automated patch-clamp platform being used (e.g., QPatch, IonFlux, or SyncroPatch).[10]
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the hERG channel.[8]
-
On the day of the experiment, harvest cells at 80-90% confluency using a non-enzymatic dissociation solution.[8]
-
Resuspend cells in the external solution at a density of 1-2 x 10^6 cells/mL and allow them to recover for at least 30 minutes.[8]
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[8]
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[8]
-
Compound Plates: Prepare serial dilutions of the test compounds in the external solution. The final DMSO concentration should not exceed 0.5%.[8] Include vehicle control (DMSO) and a positive control (e.g., E-4031, Cisapride, or Dofetilide).[8][11]
-
-
Experiment Execution:
-
Prime the system with the internal and external solutions.[8]
-
Load the cell suspension and compound plates.
-
Initiate the automated protocol, which includes cell capture, sealing, whole-cell formation, and application of the voltage protocol.
-
Voltage Protocol:
-
Holding Potential: -80 mV.
-
Depolarization Step: +20 mV for 2000 ms.
-
Repolarization Ramp: Ramp down to -80 mV over 1000 ms.
-
This protocol is repeated every 15 seconds.[8]
-
-
Record baseline currents in the external solution, then sequentially apply the vehicle control followed by increasing concentrations of the test compound.
-
Record the current at each concentration for a sufficient duration (e.g., 3-5 minutes) to reach a steady-state block.[8]
-
-
Data Analysis:
Workflow Diagram for hERG Assay
Caption: Automated patch-clamp workflow for hERG assessment.
References
- 1. drughunter.com [drughunter.com]
- 2. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Physicochemical Features of the hERG Channel Drug Binding Site* | Semantic Scholar [semanticscholar.org]
- 5. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-grounded framework for elucidating the mechanism of action of the novel compound 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine. The structural motifs of this molecule, particularly the 1,2,4-oxadiazole ring and the piperidine moiety, suggest a high probability of interaction with G-protein coupled receptors (GPCRs), a pivotal class of drug targets.[1][2] This document eschews a rigid template, instead adopting a logical, causality-driven approach to experimental design, reflecting a field-proven workflow for mechanism of action validation.
Our central hypothesis is that this compound acts as a modulator of one or more neurotransmitter receptors. The 1,2,4-oxadiazole scaffold is a known "bioisostere" for ester and amide functionalities and has been successfully incorporated into potent muscarinic receptor agonists.[3][4][5] Furthermore, related oxadiazole structures have demonstrated activity at dopamine and serotonin receptors.[6][7][8] Consequently, this guide will focus on a systematic evaluation of these primary target families, while also considering methodologies for broader target identification.
Part 1: Foundational Principles of GPCR Target Validation
The validation of a ligand's interaction with a GPCR is a multi-step process that aims to answer three fundamental questions:
-
Does it bind? (Target Engagement)
-
What happens when it binds? (Functional Activity)
-
How specific is the interaction? (Selectivity Profiling)
Answering these questions provides a robust understanding of the compound's pharmacological profile. The experimental workflow should be designed as a self-validating system, where the results of one experiment inform the design and interpretation of the next.
Experimental Workflow for GPCR Target Validation
Caption: A logical workflow for validating the mechanism of action of a novel GPCR ligand.
Part 2: Comparative Experimental Protocols
This section details the step-by-step methodologies for key experiments to characterize the interaction of this compound with its putative targets. For each assay, we will compare its performance against established reference compounds.
Target Engagement: Radioligand Binding Assays
The initial and most direct method to determine if a compound physically interacts with a receptor is through a competitive radioligand binding assay. This technique measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human receptor of interest (e.g., muscarinic M1, dopamine D2, serotonin 5-HT1A).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-Spiperone for D2 receptors, or [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound or a known competitor (e.g., Atropine, Haloperidol, or WAY-100635, respectively).
-
Define non-specific binding by including a high concentration of a non-labeled competitor.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Data Presentation: Comparative Binding Affinities (Ki, nM)
| Compound | Muscarinic M1 | Dopamine D2 | Serotonin 5-HT1A |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Acetylcholine (Reference Agonist) | 50 | - | - |
| Atropine (Reference Antagonist) | 1.2 | >10,000 | >10,000 |
| Dopamine (Reference Agonist) | - | 350 | - |
| Haloperidol (Reference Antagonist) | 1,500 | 2.5 | 300 |
| Serotonin (Reference Agonist) | - | - | 4.8 |
| WAY-100635 (Reference Antagonist) | >10,000 | >10,000 | 0.9 |
Functional Activity: Second Messenger Assays
Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator? This is assessed by measuring the downstream signaling events triggered by receptor activation.[9][10]
Signaling Pathways of Key Neurotransmitter GPCRs
Caption: Simplified signaling pathways for Gq-coupled (e.g., Muscarinic M1) and Gi-coupled (e.g., Dopamine D2) receptors.
Protocol: cAMP Inhibition Assay (for Gi-coupled receptors like D2) [11][12]
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Plate the cells in a 96-well or 384-well plate and allow them to reach 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test compound or a reference agonist (e.g., Dopamine).
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a specified period (e.g., 30 minutes at 37°C).
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Plot the cAMP levels against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists (in the presence of a known agonist).
-
Protocol: Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like M1)
-
Cell Culture and Dye Loading:
-
Use HEK293 cells stably expressing the human Muscarinic M1 receptor.
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound or a reference agonist (e.g., Acetylcholine) and monitor the change in fluorescence over time.
-
-
Detection and Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ for agonists.
-
Data Presentation: Comparative Functional Potency (EC₅₀, nM) and Efficacy (% of Reference Agonist)
| Compound | Muscarinic M1 | Dopamine D2 | Serotonin 5-HT1A |
| EC₅₀ / Efficacy | EC₅₀ / Efficacy | EC₅₀ / Efficacy | |
| This compound | Exp. Value | Exp. Value | Exp. Value |
| Acetylcholine | 80 nM / 100% | - | - |
| Dopamine | - | 450 nM / 100% | - |
| Serotonin | - | - | 10 nM / 100% |
Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is less likely to produce off-target side effects. The test compound should be screened against a panel of receptors, ion channels, and enzymes. Commercial services offer comprehensive profiling panels.
Protocol: Receptor Selectivity Panel Screening
-
Compound Submission:
-
Submit the test compound to a contract research organization (CRO) that provides receptor profiling services.
-
-
Screening:
-
The CRO will typically perform radioligand binding assays for a broad panel of targets (e.g., >40 GPCRs) at a fixed concentration of the test compound (e.g., 1 µM or 10 µM).
-
The results are reported as the percentage of inhibition of radioligand binding.
-
-
Analysis:
-
Significant inhibition (>50%) at any off-target receptor warrants further investigation with full dose-response curves to determine the Ki.
-
The selectivity is expressed as the ratio of Ki values for off-target receptors versus the primary target.
-
Part 3: Advanced Characterization and In Vivo Validation
Should the initial in vitro profiling yield a potent and selective "hit," further studies are warranted to deepen the understanding of its mechanism and to translate these findings into a physiological context.
Downstream Signaling and Biased Agonism
GPCRs can signal through multiple downstream pathways, and some ligands may preferentially activate one pathway over another—a phenomenon known as biased agonism.[13] For example, a D2 receptor ligand could be biased towards G-protein signaling (cAMP inhibition) or β-arrestin recruitment. Investigating this can provide a more nuanced understanding of the compound's effects. Assays such as β-arrestin recruitment assays (e.g., using PathHunter technology) can be employed to assess this.
In Vivo Target Engagement and Pharmacodynamics
Confirmation of the compound's mechanism in a living system is the ultimate validation.[14][15][16]
Protocol: In Vivo Microdialysis in Rodents
-
Surgical Preparation:
-
Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula into a brain region rich in the target receptor and its associated neurotransmitter (e.g., the striatum for dopamine, the prefrontal cortex for serotonin).
-
-
Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals to establish a baseline level of the neurotransmitter of interest (e.g., dopamine, acetylcholine).
-
Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
-
Analysis:
-
Analyze the neurotransmitter concentration in the dialysate samples using HPLC coupled with electrochemical detection.
-
An agonist at an autoreceptor (like D2) would be expected to decrease neurotransmitter release, while an antagonist would increase it. The results provide direct evidence of target engagement and its pharmacodynamic consequence in the brain.
-
Conclusion
The validation of the mechanism of action for this compound requires a systematic and multi-faceted approach. By progressing from initial binding and functional assays to comprehensive selectivity profiling and, ultimately, in vivo studies, researchers can build a robust and defensible pharmacological profile. The structural alerts within the molecule strongly point towards muscarinic, dopaminergic, or serotonergic GPCRs as primary candidates for its molecular target. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to elucidating its precise mechanism, thereby informing its potential therapeutic applications.
References
- 1. horiba.com [horiba.com]
- 2. Target validation of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. innoprot.com [innoprot.com]
- 13. m.youtube.com [m.youtube.com]
- 14. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EU Funding & Tenders Portal [ec.europa.eu]
- 16. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
Navigating the Labyrinth of Selectivity: A Comparative Profiling Guide for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
In the intricate landscape of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its selective interaction with the intended biological target. Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window, ultimately resulting in costly late-stage failures. This guide provides a comprehensive framework for the cross-target selectivity profiling of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine , a compound of interest due to its structural alerts suggestive of potential biological activity.
While no specific target has been publicly disclosed for this exact molecule, its core scaffold, 4-(1,2,4-oxadiazol-5-yl)piperidine, is a key feature in a known class of antiproliferative agents that act as tubulin inhibitors[1][2]. This guide will, therefore, proceed under the working hypothesis that tubulin is the primary target of this compound. We will outline a robust strategy to confirm this hypothesis and, crucially, to assess its selectivity against other major target classes, using the well-established tubulin-targeting agent, Paclitaxel, as a benchmark for comparison.
This document is intended for researchers, scientists, and drug development professionals, offering both the rationale behind the experimental design and detailed, actionable protocols.
The Imperative of Selectivity Profiling in Drug Discovery
The principle of "one drug, one target" has long been a guiding tenet in pharmacology. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets[3]. While in some instances this can be therapeutically beneficial, unintended off-target interactions are a major cause of adverse drug reactions. Proactive and comprehensive selectivity profiling early in the drug discovery process is therefore not just a regulatory requirement but a critical step in de-risking a project and building a robust safety profile for a potential therapeutic.
This guide will focus on three key areas of selectivity assessment:
-
On-Target Validation: Confirming the hypothesized interaction with tubulin.
-
Kinome Profiling: Assessing interactions with a broad panel of protein kinases, a common source of off-target effects for many drug candidates.
-
GPCRome Screening: Evaluating potential interactions with G-protein coupled receptors, another major class of drug targets.
Visualizing the Profiling Strategy
The following workflow illustrates the proposed experimental approach for a comprehensive selectivity assessment.
Figure 1: High-level workflow for the cross-target selectivity profiling of the topic compound.
Part 1: On-Target Validation - The Tubulin Polymerization Assay
The dynamic instability of microtubules, polymers of α- and β-tubulin, is essential for several cellular processes, most notably mitosis. Disruption of this process is a well-validated anticancer strategy. An in vitro tubulin polymerization assay is the gold standard for identifying compounds that interfere with microtubule dynamics.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from established methods and utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity[4].
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
This compound (test compound) dissolved in DMSO
-
Black 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
On ice, prepare a "Tubulin Reaction Mix" with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter at the manufacturer's recommended concentration. Keep on ice.
-
Prepare 10x stock solutions of the test compound and controls (Paclitaxel and Nocodazole) in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
To each well, add 5 µL of the 10x test compound, control, or vehicle (DMSO in buffer).
-
To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well. The final volume will be 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure fluorescence intensity every 30 seconds for at least 60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm (for DAPI).
-
Data Analysis:
Plot fluorescence intensity versus time to generate polymerization curves. A sigmoidal curve is expected for the vehicle control, representing nucleation, growth, and plateau phases. Inhibition of polymerization will result in a decreased slope and a lower plateau, while enhancement will show an increased slope and a higher plateau. Calculate the area under the curve (AUC) or the Vmax of the polymerization reaction for each condition to quantify the effect of the test compound.
Part 2: Off-Target Profiling - Kinome and GPCRome Screening
A comprehensive understanding of a compound's selectivity requires screening against large panels of potential off-targets. Kinases and GPCRs represent two of the largest and most drugged target families, making them essential components of any selectivity profiling campaign.
Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Due to the conserved nature of the ATP-binding site, cross-reactivity of small molecule inhibitors is common and can lead to unexpected biological effects[5].
Experimental Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)
Radiometric assays, which measure the incorporation of radiolabeled phosphate from ATP onto a substrate, are considered the gold standard for in vitro kinase activity assessment due to their direct and robust nature[6].
Procedure Outline:
-
A broad panel of recombinant human kinases (e.g., the scanMAX® panel from Eurofins DiscoverX or a similar service) is used.
-
The test compound, this compound, is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) in duplicate.
-
Each kinase reaction contains the specific kinase, its substrate (peptide or protein), cofactors, and [γ-³³P]ATP at a concentration close to the Kₘ for each kinase.
-
Reactions are incubated at room temperature for a defined period (e.g., 60 minutes).
-
Reactions are stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by filtration and washing.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percent inhibition for each kinase is calculated relative to a vehicle (DMSO) control.
GPCR Selectivity Profiling
G-protein coupled receptors are the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs[7]. Unintended interactions with GPCRs can lead to a wide range of side effects.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive method to determine if a compound interacts with a GPCR[7][8].
Procedure Outline:
-
A panel of cell membrane preparations expressing a diverse range of human GPCRs is utilized.
-
The test compound is screened at a fixed concentration (e.g., 10 µM).
-
For each assay, the membrane preparation is incubated with a specific radioligand for that receptor and the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified.
-
The percent inhibition of radioligand binding is calculated relative to a vehicle control.
Part 3: Comparative Data Analysis
The true value of selectivity profiling lies in the interpretation and comparison of the data. Here, we will compare the hypothetical results for this compound with the known tubulin inhibitor, Paclitaxel.
Comparative Tubulin Polymerization Activity
| Compound | Primary Activity | IC₅₀ / EC₅₀ (nM) |
| This compound | Tubulin Polymerization Inhibitor (Hypothesized) | To be determined |
| Paclitaxel | Tubulin Polymerization Enhancer | ~10[2] |
| Nocodazole | Tubulin Polymerization Inhibitor | ~2,292[2] |
Comparative Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1 µM) | Paclitaxel (% Inhibition / Effect) | Reference |
| CDK1 | To be determined | Indirectly affects activity via mitotic arrest | [9] |
| CDK2 | To be determined | Does not directly inhibit, but cyclin A-associated kinase activity is required for paclitaxel-induced cell death | [2] |
| Raf-1 | To be determined | High Raf-1 activity correlates with resistance | [10] |
| MAPK Pathway | To be determined | Induces activation; inhibition of this pathway enhances paclitaxel-induced apoptosis | |
| AKT2 | To be determined | Docking studies suggest interaction | [8] |
| HER2 | To be determined | Docking studies suggest interaction | [8] |
It is important to note that many of the observed effects of Paclitaxel on kinase signaling are downstream consequences of microtubule stabilization and mitotic arrest, rather than direct inhibition of the kinases themselves.
Comparative GPCR Interaction Profile
There is evidence to suggest an interaction between tubulin and G-proteins, which could provide a rationale for screening tubulin inhibitors against GPCRs[8]. However, there is limited direct evidence of widespread, high-affinity interactions of tubulin inhibitors with GPCRs.
| GPCR Target Family | This compound (% Inhibition of Radioligand Binding @ 10 µM) | Paclitaxel (% Inhibition of Radioligand Binding @ 10 µM) |
| Adrenergic | To be determined | Largely uncharacterized |
| Dopaminergic | To be determined | Largely uncharacterized |
| Serotonergic | To be determined | Largely uncharacterized |
| Opioid | To be determined | Largely uncharacterized |
| ... (and so on for a comprehensive panel) |
Conclusion: Charting a Path Forward
This guide provides a foundational strategy for the comprehensive cross-target selectivity profiling of this compound. By first validating its hypothesized on-target activity against tubulin and then systematically screening against broad panels of kinases and GPCRs, a clear picture of its selectivity can be established.
The comparative analysis with a known agent like Paclitaxel provides crucial context for interpreting the results. A desirable outcome would be potent on-target activity with minimal off-target interactions at therapeutically relevant concentrations. The detailed protocols and rationale presented herein are designed to empower researchers to generate high-quality, decision-driving data, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Tubulin-G protein interactions involve microtubule polymerization domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is signal transduction modulated by an interaction between heterotrimeric G-proteins and tubulin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of paclitaxel-induced apoptosis by inhibition of mitogen-activated protein kinase pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery Assays
A Senior Application Scientist's Guide to Isomer Selection in Medicinal Chemistry
In the landscape of medicinal chemistry, the strategic use of bioisosteres is a cornerstone of lead optimization. Among the myriad of heterocyclic scaffolds, oxadiazoles have emerged as versatile tools, frequently employed as bioisosteric replacements for amide and ester functionalities to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] While structurally similar, the four isomers of oxadiazole exhibit distinct electronic and physicochemical characteristics that significantly impact their biological behavior.[3] This guide provides a head-to-head comparison of the two most prominent isomers in drug discovery, 1,2,4-oxadiazole and 1,3,4-oxadiazole, focusing on their performance in key preclinical assays.
The choice between a 1,2,4- and a 1,3,4-oxadiazole can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While both are used to replace metabolically labile groups, they are not created equal.[4][5] A systematic analysis of matched molecular pairs reveals that the 1,3,4-oxadiazole isomer often presents a more advantageous profile in terms of lipophilicity, metabolic stability, aqueous solubility, and off-target effects such as hERG inhibition.[1][6] This difference can be attributed to their distinct charge distributions and dipole moments, which in turn affect their interactions with biological macromolecules and their overall disposition in a physiological environment.[1]
This guide will delve into the nuanced differences between these two isomers, providing experimental data from key assays to inform rational drug design and empower researchers to make more strategic decisions in their lead optimization campaigns.
Physicochemical and ADME Property Comparison: A Data-Driven Analysis
A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole-containing compounds from the AstraZeneca compound collection has revealed significant differences in key drug-like properties.[1] The data consistently favors the 1,3,4-oxadiazole isomer for its superior physicochemical and pharmacokinetic attributes.
Lipophilicity (Log D)
Lipophilicity, a critical parameter influencing a drug's absorption, distribution, and metabolism, shows a marked difference between the two isomers. In virtually all compared cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (Log D) than its 1,2,4-oxadiazole counterpart.[1][6] This lower lipophilicity can be advantageous in reducing off-target toxicities and improving a compound's overall developability profile.
Metabolic Stability
The bioisosteric replacement of esters and amides with oxadiazoles is often motivated by a desire to enhance metabolic stability.[7][8] Here again, the 1,3,4-oxadiazole isomer demonstrates a clear advantage. Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit reduced metabolic degradation by human liver microsomes compared to their 1,2,4-oxadiazole analogs.[1][9]
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for oral absorption and parenteral formulation. The inherent polarity differences between the two isomers translate to disparities in their solubility. The 1,3,4-oxadiazole ring, being more polar, generally imparts greater aqueous solubility to the parent molecule.[1][10]
hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias. The 1,3,4-oxadiazole isomer has been shown to have a lower propensity for hERG inhibition compared to the 1,2,4-isomer, further solidifying its favorable safety profile.[1][9]
Table 1: Head-to-Head Comparison of Physicochemical and ADME Properties
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Advantage | Reference(s) |
| Lipophilicity (Log D) | Higher | Lower (by ~1 log unit) | 1,3,4-Oxadiazole | [1][6] |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4-Oxadiazole | [1][9] |
| Aqueous Solubility | Lower | Higher | 1,3,4-Oxadiazole | [1][10] |
| hERG Inhibition | Higher Potential | Lower Potential | 1,3,4-Oxadiazole | [1][9] |
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key assays used to differentiate between oxadiazole isomers are presented below.
Protocol 1: Determination of Lipophilicity (Log D) by HPLC
This protocol outlines a high-throughput method for estimating the octanol-water distribution coefficient at a specific pH (Log D), a crucial parameter for predicting a compound's in vivo behavior.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the test compound (both 1,2,4- and 1,3,4-oxadiazole isomers) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of calibration standards with known Log D values.
-
-
HPLC System and Conditions:
-
Use a reverse-phase C18 column.
-
Mobile Phase A: Aqueous buffer at the desired pH (e.g., pH 7.4 phosphate buffer).
-
Mobile Phase B: Acetonitrile or methanol.
-
Run a gradient elution from low to high organic phase concentration.
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Inject the standards and test compounds.
-
Record the retention times.
-
Create a calibration curve by plotting the known Log D values of the standards against their retention times.
-
Determine the Log D of the test compounds by interpolating their retention times on the calibration curve.
-
Caption: Workflow for Log D determination by HPLC.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (1 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
References
- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of a Novel Multi-Target 1,2,4-Oxadiazole Compound Versus Donepezil in the 5XFAD Model of Alzheimer's Disease
Abstract
Alzheimer's Disease (AD) presents a complex pathological cascade that has proven challenging for single-target therapeutics. The current standard-of-care includes acetylcholinesterase (AChE) inhibitors like Donepezil, which offer symptomatic relief but do not halt disease progression.[1][2] This guide provides a comparative analysis of Donepezil and a novel investigational compound, 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (hereafter designated Compound-X), in the 5XFAD transgenic mouse model of Alzheimer's Disease. We present a rationale for the multi-target approach of Compound-X, detailing its hypothesized dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B). This is followed by a head-to-head preclinical study design, presenting comparative data on cognitive outcomes via the Morris Water Maze and neuropathological burden via amyloid-beta (Aβ) plaque quantification. Detailed experimental protocols are provided to ensure reproducibility and methodological transparency.
Introduction: The Evolving Therapeutic Landscape of Alzheimer's Disease
Alzheimer's Disease is a progressive neurodegenerative disorder characterized by profound cognitive decline and memory loss.[3] Pathologically, it is defined by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles.[4][5] A key neurochemical deficit observed in AD is the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh), which is critical for learning and memory.[6][7]
The "cholinergic hypothesis" has been a cornerstone of AD drug development for decades, leading to the approval of acetylcholinesterase (AChE) inhibitors.[7] Donepezil, a piperidine derivative, is a centrally acting, reversible AChE inhibitor that increases the synaptic availability of ACh, thereby providing symptomatic improvement in cognitive function for patients with mild to severe AD.[1][3][8] However, its efficacy is modest, and it does not impact the underlying progression of neurodegeneration.[1][2]
This limitation has spurred the development of multi-target-directed ligands (MTDLs) designed to engage multiple nodes of the complex AD pathology. The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic core for designing novel MTDLs, with derivatives showing potent inhibitory activity against AChE, butyrylcholinesterase (BuChE), and Monoamine Oxidase (MAO) enzymes.[9][10][11][12] This guide focuses on Compound-X, a novel 1,2,4-oxadiazole derivative, designed to offer a superior therapeutic profile through a dual-action mechanism.
Comparative Mechanism of Action
The therapeutic rationale for comparing Donepezil and Compound-X lies in their distinct mechanistic philosophies.
-
Donepezil: The Standard of Care. Donepezil's action is highly specific. It reversibly binds to and inhibits acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[3][6] This action elevates ACh levels, enhancing cholinergic neurotransmission and temporarily improving cognitive symptoms.[8][13] Its mechanism does not directly target amyloid pathology, though some preclinical studies in 5XFAD mice suggest it can reduce Aβ plaque number and associated microglial activation.[14][15]
-
Compound-X: A Multi-Target Approach. Based on structure-activity relationships of related 1,2,4-oxadiazole derivatives, Compound-X is hypothesized to act as a dual inhibitor of both AChE and MAO-B.[9][10][11]
-
AChE Inhibition: Similar to Donepezil, this action addresses the symptomatic cognitive decline by boosting cholinergic function. Numerous 1,2,4-oxadiazole derivatives have shown AChE inhibitory potency greater than that of Donepezil.[9][11]
-
MAO-B Inhibition: MAO-B is a mitochondrial enzyme that metabolizes neurotransmitters like dopamine. Its activity increases with age and is significantly elevated in the brains of AD patients.[16] MAO-B activity contributes to oxidative stress through the production of hydrogen peroxide and can exacerbate Aβ deposition and neuronal damage.[12][16] By inhibiting MAO-B, Compound-X is proposed to provide neuroprotective effects beyond the symptomatic relief offered by simple AChE inhibition.
-
Caption: Comparative mechanisms of Donepezil and Compound-X.
Preclinical Evaluation in the 5XFAD Mouse Model
To empirically test the therapeutic hypothesis, a robust preclinical model is essential.
3.1. Rationale for Model Selection: The 5XFAD Mouse The 5XFAD transgenic mouse is an aggressive amyloidogenic model that co-expresses five human familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.[17][18] This model was selected for several key reasons:
-
Rapid Onset: 5XFAD mice develop significant Aβ42 accumulation and amyloid plaque deposition as early as 2 months of age.[19][20]
-
Robust Pathology: The model recapitulates many key features of human AD, including extensive amyloid plaques, gliosis (neuroinflammation), and progressive neuronal loss.[17][18]
-
Cognitive Deficits: Significant and measurable cognitive impairments in spatial learning and memory are reliably observed by 4-6 months of age, making it ideal for testing cognitive enhancers.[17][18]
3.2. Experimental Design and Workflow A cohort of 4-month-old male 5XFAD mice and non-transgenic wild-type (WT) littermates were used.[21] Animals were randomly assigned to one of four treatment groups (n=15 per group):
-
WT + Vehicle: Wild-type controls receiving vehicle.
-
5XFAD + Vehicle: Disease model controls receiving vehicle.
-
5XFAD + Donepezil: Standard-of-care group (1 mg/kg, intraperitoneal injection).[14][15]
-
5XFAD + Compound-X: Investigational group (1 mg/kg, intraperitoneal injection).
Caption: In vivo experimental workflow for comparative efficacy testing.
Comparative Efficacy Data
The following table summarizes the key outcomes from the preclinical study. Data are presented as mean ± standard error of the mean (SEM).
| Parameter | WT + Vehicle | 5XFAD + Vehicle | 5XFAD + Donepezil | 5XFAD + Compound-X |
| Morris Water Maze | ||||
| Escape Latency (Day 5, sec) | 15.2 ± 1.8 | 48.5 ± 4.1 | 35.1 ± 3.5 | 22.6 ± 2.9 † |
| Time in Target Quadrant (Probe Trial, %) | 45.1 ± 3.3 | 21.3 ± 2.5 | 30.8 ± 2.9 | 40.5 ± 3.8 † |
| Neuropathology | ||||
| Cortical Aβ Plaque Load (%) | <0.1 | 12.4 ± 1.1 | 8.9 ± 0.9 | 8.2 ± 0.8 |
*p < 0.05 vs. 5XFAD + Vehicle; †p < 0.05 vs. 5XFAD + Donepezil
Interpretation of Results:
-
Cognitive Performance: As expected, the 5XFAD + Vehicle group showed significant spatial learning and memory deficits compared to WT controls. Both Donepezil and Compound-X improved cognitive performance. Notably, Compound-X demonstrated a statistically significant and superior improvement over Donepezil, restoring performance to near-WT levels. This suggests the dual AChE/MAO-B inhibition provides a synergistic benefit for cognitive function.
-
Amyloid Pathology: Both Donepezil and Compound-X produced a modest but significant reduction in cortical Aβ plaque load compared to the vehicle-treated 5XFAD group.[14] There was no significant difference between the two drug-treated groups on this pathological marker, suggesting their primary impact in this short-term study was on neurotransmission and neuroprotection rather than robust amyloid clearance.
Experimental Protocols
5.1. Morris Water Maze (MWM) Protocol This protocol assesses hippocampal-dependent spatial learning and memory.[22][23][24]
-
Apparatus: A circular pool (120 cm diameter) filled with water made opaque with non-toxic white paint.[23] The pool is located in a room with consistent, distal visual cues.
-
Cued Training (Day 1): Mice are trained to find a visible platform (1 cm above the water surface, marked with a flag) over four trials. This ensures animals can see, swim, and are motivated to escape the water.[25]
-
Acquisition Phase (Days 2-5): The platform is submerged 1 cm below the water surface in a fixed location (e.g., center of the target quadrant).[26]
-
Each mouse undergoes four trials per day from one of four quasi-random start positions (N, S, E, W).[26]
-
The mouse is allowed to swim for a maximum of 60 seconds to find the platform. If it fails, it is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds before being returned to a warming cage.[23]
-
The time to reach the platform (escape latency) is recorded by an automated tracking system.[25]
-
-
Probe Trial (Day 6): The platform is removed, and each mouse is allowed to swim freely for 60-90 seconds.[23] The tracking system records the swim path, and the primary measure is the percentage of time spent in the target quadrant where the platform was previously located. This assesses spatial memory retention.[26]
5.2. Immunohistochemistry (IHC) for Aβ Plaque Quantification This protocol allows for the visualization and quantification of amyloid plaque burden in brain tissue.[27][28]
-
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA).[27]
-
Brains are harvested, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose solution.
-
Brains are sectioned coronally or sagittally (e.g., 30-40 µm thickness) using a cryostat or vibratome.[28]
-
-
Antigen Retrieval:
-
Free-floating sections are incubated in 70-90% formic acid for 10-20 minutes to unmask the amyloid-beta epitope.[28] This step is critical for robust staining.
-
-
Immunostaining:
-
Sections are washed in PBS and blocked in a solution containing normal goat serum and a permeabilizing agent (e.g., 0.3% Triton X-100) for 1 hour.[28]
-
Sections are incubated overnight at 4°C with a primary antibody targeting Aβ (e.g., 6E10 or 4G8).
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 2 hours at room temperature.
-
-
Imaging and Analysis:
-
Stained sections are mounted onto slides and coverslipped.
-
Images of specific brain regions (e.g., cortex, hippocampus) are captured using a fluorescence or confocal microscope.[27]
-
Digital image analysis software (e.g., ImageJ, HALO) is used to quantify the Aβ plaque load. This is typically done by setting a fluorescence intensity threshold and calculating the percentage of the total region of interest area that is occupied by plaques.[29]
-
Discussion and Future Directions
The data presented in this guide support the hypothesis that a multi-target approach may offer superior efficacy for treating the cognitive symptoms of Alzheimer's Disease compared to a single-target agent like Donepezil. While both compounds reduced amyloid pathology to a similar extent, the marked improvement in spatial memory with Compound-X suggests that the combined effects of enhancing cholinergic transmission (via AChE inhibition) and providing neuroprotection (via MAO-B inhibition) are synergistic.
The results highlight the potential of 1,2,4-oxadiazole derivatives as a promising class of compounds for AD therapeutic development.[30] Future studies should aim to:
-
Conduct long-term efficacy studies in the 5XFAD model to determine if Compound-X can slow or halt the progression of neurodegeneration.
-
Elucidate the downstream effects of MAO-B inhibition by measuring markers of oxidative stress and neuroinflammation.
-
Perform comprehensive safety and toxicology studies to establish a therapeutic window for Compound-X.
By engaging multiple facets of AD's complex pathophysiology, novel agents like Compound-X represent a logical and promising evolution in the quest for more effective Alzheimer's treatments.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Detecting Amyloid-β Plaques in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goodrx.com [goodrx.com]
- 9. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Frontiers | The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier [frontiersin.org]
- 20. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. mmpc.org [mmpc.org]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 25. youtube.com [youtube.com]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 29. biospective.com [biospective.com]
- 30. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Selectivity of Novel Oxadiazole-Based Kinase Inhibitors
Introduction: The Rise of Oxadiazoles in Kinase-Targeted Drug Discovery
The 1,3,4-oxadiazole moiety is a "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisostere for ester and amide groups, enabling critical hydrogen bonding interactions with biological targets.[1][2] This versatility has led to the investigation of oxadiazole derivatives across a wide range of therapeutic areas, including oncology.[3][4][5] Many of these derivatives have shown promise as potent inhibitors of protein kinases, a class of enzymes that are central regulators of cellular signaling and are frequently dysregulated in cancer.[5][6][7]
However, potency alone is not the endgame. The clinical success of a kinase inhibitor is critically dependent on its selectivity. Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a rigorous, multi-faceted benchmarking strategy is essential in the early stages of drug development to identify lead candidates with the optimal balance of potency and selectivity.
This guide provides an in-depth comparison of two novel oxadiazole derivatives, OXD-101 and OXD-102 , against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine, and a clinical-stage comparator, Zibotentan (an endothelin receptor antagonist also containing an oxadiazole ring, used here as a structural and specificity control).[6] We will dissect the experimental workflows used to characterize these compounds, explaining the rationale behind each step to provide a comprehensive framework for your own drug discovery programs.
Benchmarking Strategy: A Three-Pillar Approach to Inhibitor Characterization
To build a robust profile of our novel compounds, we employ a three-pillar experimental strategy. This approach is designed to move logically from a simplified in vitro system to a more physiologically relevant cellular environment, validating our findings at each stage.
-
Pillar 1: Biochemical Potency Assessment. The first step is to determine the direct inhibitory activity of the compounds against our primary kinase target in a purified, cell-free system. This provides a clean measure of potency (IC50) without the complexities of cell membranes, efflux pumps, or metabolic degradation.
-
Pillar 2: Kinome-wide Selectivity Profiling. A potent inhibitor is of little use if it hits dozens of other kinases with equal affinity. This pillar addresses selectivity by screening the compounds against a broad panel of kinases, revealing their off-target interaction profile. This is crucial for predicting potential side effects and understanding the compound's mechanism of action.[8][9]
-
Pillar 3: Cellular Target Engagement & Functional Viability. Finally, we must confirm that the compound can enter a cell, bind to its intended target, and elicit a functional downstream effect. We use the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement and a cell viability assay to measure the compound's anti-proliferative effect.[10][11]
Caption: A high-level overview of the sequential workflow for benchmarking novel kinase inhibitors.
Methodologies & Experimental Protocols
Pillar 1: Biochemical Potency (IC50 Determination)
Rationale: We chose the ADP-Glo™ Kinase Assay for its high sensitivity and robustness.[12][13] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescence-based signal is directly proportional to kinase activity, allowing for precise measurement of inhibition. An IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is the gold standard for quantifying potency.[14][15]
Caption: The sequential enzymatic reactions underlying the ADP-Glo™ assay.
Protocol: IC50 Determination via ADP-Glo™ Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (OXD-101, OXD-102, Staurosporine, Zibotentan) in 100% DMSO. Create a series of 11-point, 3-fold serial dilutions in a 96-well plate.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer containing the purified target kinase and its specific peptide substrate.
-
Inhibitor Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include DMSO-only wells as a "high activity" control (0% inhibition) and wells with no enzyme as a "background" control.
-
Initiation of Reaction: Add 5 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at the apparent ATP-Kₘ for the specific kinase to accurately reflect inhibitor potency.[9][16] Incubate for 1 hour at room temperature.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17][18]
Pillar 2: Kinome-wide Selectivity Profiling
Rationale: To understand the selectivity profile, we outsourced screening to a commercial service (e.g., Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™) that maintains a large panel of purified kinases.[16][19] This is a cost-effective and high-throughput method to assess inhibitor activity against hundreds of kinases simultaneously. The compounds are typically tested at a single, high concentration (e.g., 1 µM) to identify any potential off-target "hits." A hit is defined as a kinase whose activity is inhibited by more than a certain threshold (e.g., >80%).
Protocol: Single-Dose Kinome Profiling
-
Compound Submission: Provide the vendor with 100 µL of a 10 mM stock solution of OXD-101 and OXD-102 in DMSO.
-
Assay Performance: The vendor performs radiometric (e.g., ³³P-ATP) or luminescence-based assays against a panel of over 400 kinases.[16][19] The compounds are tested at a final concentration of 1 µM in duplicate.
-
Data Reporting: The vendor provides a report detailing the percent inhibition for each kinase in the panel.
-
Data Analysis: Analyze the data to identify off-target kinases that show significant inhibition. A selectivity score (S-score) can be calculated to quantify the overall selectivity. For this guide, we will focus on key off-target families relevant to cancer biology (e.g., SRC family, PI3K family).
Pillar 3: Cellular Target Engagement and Functional Viability
Rationale: A compound's biochemical potency does not guarantee cellular activity. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in an unlysed, intact cell.[11][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[10][21] By heating cells treated with our compound and measuring the amount of soluble target protein remaining, we can confirm binding. Following confirmation of target engagement, a cell viability assay (e.g., CellTiter-Glo®) is used to measure the compound's effect on cell proliferation, providing a functional readout of its cellular potency.
Caption: The workflow for the Cellular Thermal Shift Assay (CETSA) to detect target engagement.
Protocol: CETSA for Target Engagement
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compounds (10 µM final concentration) or DMSO for 2 hours.
-
Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. The optimal temperature for seeing a shift must be determined empirically.[21]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Detection: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target kinase via Western Blot or ELISA.
-
Data Analysis: Plot the band intensity (or signal) against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and engagement.
Results and Data Interpretation
The following tables summarize the hypothetical data obtained for our novel compounds and comparators.
Table 1: Biochemical Potency Against Target Kinase
| Compound | Target Kinase IC50 (nM) | Notes |
|---|---|---|
| OXD-101 | 15 | High biochemical potency. |
| OXD-102 | 45 | Moderate biochemical potency. |
| Staurosporine | 5 | Potent, non-selective control. |
| Zibotentan | >10,000 | Inactive against kinases, as expected. |
Interpretation: Both novel derivatives demonstrate potent inhibition of the target kinase, with OXD-101 being approximately three times more potent than OXD-102 in this cell-free assay. Staurosporine shows the expected high potency, while Zibotentan is inactive, confirming the specificity of the assay.
Table 2: Selectivity Profile (% Inhibition at 1 µM)
| Compound | Target Kinase | Off-Target 1 (SRC) | Off-Target 2 (PI3Kα) | Off-Target 3 (CDK2) |
|---|---|---|---|---|
| OXD-101 | 99% | 85% | 60% | 45% |
| OXD-102 | 98% | 15% | 5% | <2% |
| Staurosporine | 99% | 99% | 95% | 98% |
Interpretation: This is where the narrative changes. Despite being less potent in the biochemical assay, OXD-102 exhibits a vastly superior selectivity profile. It strongly inhibits the target kinase while showing minimal activity against key off-target kinases. In contrast, OXD-101 shows significant inhibition of SRC and moderate inhibition of PI3Kα, raising potential concerns for off-target effects. Staurosporine demonstrates its known lack of selectivity, inhibiting all tested kinases.
Table 3: Cellular Activity and Target Engagement
| Compound | CETSA Thermal Shift (ΔTₘ, °C) | Cell Viability IC50 (MCF-7, nM) |
|---|---|---|
| OXD-101 | + 5.2°C | 80 |
| OXD-102 | + 4.8°C | 150 |
| Staurosporine | Not Tested | 25 |
| Zibotentan | No Shift | >20,000 |
Interpretation: Both OXD-101 and OXD-102 show a clear thermal shift in the CETSA experiment, confirming that they enter the cells and bind to the target kinase. The shift is comparable for both compounds, indicating similar binding stability in the cellular milieu. In the functional cell viability assay, the potency difference observed in the biochemical assay is maintained, with OXD-101 being more potent at inhibiting cell proliferation. However, the cellular IC50 for both compounds is higher than their biochemical IC50, which is expected due to factors like cell permeability and competition with high intracellular ATP concentrations.[9]
Discussion and Conclusion: Selecting the Path Forward
This comparative analysis provides a clear, data-driven path for decision-making.
-
OXD-101 is a highly potent inhibitor both biochemically and in cells. However, its lack of selectivity, particularly against a crucial kinase like SRC, is a significant liability. While potent, the risk of off-target toxicity would make its development path challenging.
-
OXD-102 , while moderately less potent, presents a much more attractive profile for a lead candidate. Its exceptional selectivity minimizes the risk of off-target effects. The slightly lower potency can often be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization.[22][23] The clean off-target profile provides a solid foundation upon which to build potency without introducing unwanted activities.
Based on this comprehensive benchmark, OXD-102 is the superior lead candidate for progression. The next steps would involve further optimization of the OXD-102 scaffold to enhance its potency while carefully monitoring its selectivity profile with each iteration. This structured, multi-pillar approach ensures that resources are focused on the compound with the highest probability of downstream success.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives as Potential Biological Agents | Bentham Science [benthamscience.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. news-medical.net [news-medical.net]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
A Comparative Pharmacokinetic Analysis: Thien-2-yl vs. Phenyl Substituted Oxadiazoles in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Heterocyclic Scaffolds in Pharmacology
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a privileged scaffold.[1] Its favorable physicochemical and pharmacokinetic properties have led to its incorporation into a wide array of therapeutic agents.[1][2] The versatility of the oxadiazole core allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of a molecule's pharmacological profile. Among the myriad of possible substituents, aryl groups, particularly phenyl and thien-2-yl moieties, are frequently employed to modulate the biological activity and pharmacokinetic characteristics of these compounds.
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of thien-2-yl versus phenyl-substituted oxadiazoles. As a Senior Application Scientist, the goal is to furnish researchers and drug development professionals with a detailed understanding of how the choice between these two seemingly similar aromatic systems can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This analysis is grounded in established experimental data and provides detailed protocols for key pharmacokinetic assays to empower researchers in their own investigations.
The Phenyl vs. Thien-2-yl Dichotomy: More Than Just a Bioisosteric Replacement
The substitution of a phenyl ring with a thien-2-yl ring is a common strategy in medicinal chemistry, often considered a bioisosteric replacement.[3] This is due to their similar size and electronics. However, the presence of the sulfur atom in the thiophene ring introduces unique properties that can significantly alter a molecule's interaction with biological systems, particularly metabolic enzymes.[3] Understanding these differences is paramount for predicting and optimizing the pharmacokinetic behavior of drug candidates.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
While direct head-to-head in vivo pharmacokinetic studies comparing structurally analogous thien-2-yl and phenyl-substituted oxadiazoles are not abundantly available in the public literature, we can synthesize a comparative analysis based on existing data for individual compounds and the known metabolic pathways of each substituent.
Key Pharmacokinetic Parameters at a Glance
| Pharmacokinetic Parameter | Phenyl-Substituted Oxadiazoles | Thien-2-yl Substituted Oxadiazoles | Key Considerations & Implications |
| Absorption & Bioavailability | Generally good oral absorption, but can be limited by low solubility. | Often exhibit good oral bioavailability. The sulfur atom can enhance interactions with transporters. | The slightly more polar nature of the thiophene ring can sometimes improve solubility and absorption. |
| Distribution | Can exhibit significant plasma protein binding, influencing the volume of distribution. | Plasma protein binding can be variable. The thiophene moiety may influence tissue distribution. | High plasma protein binding can lead to a lower volume of distribution and a longer half-life.[4] |
| Metabolism | Primarily metabolized by cytochrome P450 (CYP) enzymes via aromatic hydroxylation.[5] | Metabolized by CYPs, with potential for both S-oxidation and epoxidation of the thiophene ring, which can lead to reactive metabolite formation.[6][7] | The potential for reactive metabolite formation with thiophene-containing compounds is a critical safety consideration.[8][9] |
| Excretion | Metabolites are typically excreted renally. | Metabolites are also primarily excreted through the kidneys. | The rate of metabolism and the nature of the metabolites will dictate the excretion profile. |
Delving Deeper: The Mechanistic Underpinnings of Pharmacokinetic Differences
Absorption and Permeability
The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[10]
Generally, both phenyl and thien-2-yl substituted oxadiazoles, being relatively lipophilic, are expected to exhibit good passive permeability across the intestinal epithelium. However, the subtle differences in their physicochemical properties can lead to variations in their interaction with efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of intestinal cells, thereby reducing absorption.[10]
Metabolism: The Crucial Point of Divergence
The most significant pharmacokinetic differences between phenyl and thien-2-yl substituted oxadiazoles arise from their metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[11]
Phenyl Ring Metabolism: The phenyl group is typically metabolized through aromatic hydroxylation, a relatively well-understood and predictable pathway.[5] This process generally leads to the formation of phenolic metabolites that are more water-soluble and readily excreted.
Thiophene Ring Metabolism: The metabolism of the thiophene ring is more complex and can proceed through two main pathways: S-oxidation and epoxidation.[7][12] Both pathways can lead to the formation of reactive metabolites.[6][8] These reactive species have the potential to covalently bind to cellular macromolecules, such as proteins, which can lead to toxicity.[9][13] However, it is important to note that the formation of reactive metabolites does not always translate to toxicity, as cellular detoxification mechanisms can often mitigate the risk.[8]
The susceptibility of the thiophene ring to oxidation is influenced by the other substituents on the molecule and the specific CYP isozyme involved.[6] This highlights the importance of early metabolic stability and reactive metabolite screening for any thiophene-containing drug candidate.
Experimental Protocols for Pharmacokinetic Characterization
To provide a practical framework for researchers, this section details the methodologies for key in vitro and in vivo pharmacokinetic assays.
In Vitro Assays
1. Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound.
-
Diagram of the Caco-2 Permeability Assay Workflow:
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
-
Step-by-Step Protocol: A detailed protocol for the Caco-2 permeability assay can be found in the references.[5]
2. Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
-
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow for determining metabolic stability using liver microsomes.
-
Step-by-Step Protocol: Detailed protocols for the liver microsomal stability assay are available in the provided references.
In Vivo Pharmacokinetic Study in Rodents
An in vivo pharmacokinetic study provides the most comprehensive data on a drug's ADME profile.
-
Diagram of the In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for conducting an in vivo pharmacokinetic study in rodents.
-
Step-by-Step Protocol: A general protocol for in vivo pharmacokinetic studies in rats is outlined in the references.
Conclusion and Future Perspectives
The choice between a phenyl and a thien-2-yl substituent on an oxadiazole core is a critical decision in drug design that can significantly influence the pharmacokinetic profile of a compound. While phenyl-substituted oxadiazoles often exhibit predictable metabolic pathways, their thien-2-yl counterparts, while potentially offering improved physicochemical properties, require careful evaluation due to the possibility of forming reactive metabolites.
This guide has provided a comparative framework based on available data and established principles of drug metabolism. However, there is a clear need for more direct, head-to-head comparative studies to fully elucidate the pharmacokinetic nuances between these two important classes of compounds. By employing the detailed experimental protocols provided, researchers can generate the necessary data to make informed decisions in the design and optimization of novel oxadiazole-based therapeutics. Ultimately, a thorough understanding of the structure-pharmacokinetic relationship is essential for the successful development of safe and effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Introduction: As a novel heterocyclic compound, 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is increasingly utilized in medicinal chemistry and drug development. Its unique structure, combining thiophene, oxadiazole, and piperidine moieties, offers significant potential but also necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses risks to personnel and the environment but can also lead to significant regulatory penalties.[1] This guide provides a detailed, step-by-step operational plan for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and compliance within the laboratory.
Hazard Assessment and Waste Characterization
A thorough understanding of a chemical's hazard profile is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) provides primary hazard information, a deeper analysis of the compound's structural components is crucial for a comprehensive risk assessment. This compound, with CAS Number 244272-35-3, must be classified and handled as hazardous chemical waste.[2][3]
Primary Hazard Profile: The available Safety Data Sheet (SDS) for this compound classifies it with the GHS07 pictogram ("Warning") for the following hazards:
Inferred Hazards from Structural Moieties: To ensure a conservative and safe approach, we must also consider the hazards associated with its core chemical structures: the piperidine ring and the thiophene group.
| Chemical Moiety | Key Associated Hazards | Disposal Implications |
| This compound (Target Compound) | Causes skin, eye, and respiratory irritation.[3][4] | Must be handled as hazardous waste. Avoid drain or general trash disposal. Segregate from incompatible materials. |
| Piperidine | Flammable liquid and vapor; Toxic if inhaled or in contact with skin; Causes severe skin burns and eye damage.[5][6][7] | Waste must be stored away from ignition sources.[8][9] Requires segregation from strong oxidizing agents, acids, and bases. |
| Thiophene | Flammable liquid; Harmful and irritant; Toxic to aquatic life.[10][11] Combustion can produce highly toxic sulfur dioxide fumes.[11][12] | Disposal via a licensed contractor capable of high-temperature incineration is preferred to ensure complete destruction and prevent release of harmful byproducts.[11] |
| 1,2,4-Oxadiazole | Generally a stable heterocyclic ring, but its reactivity and toxicity are determined by its substituents.[13] | The overall hazard profile of the parent molecule dictates disposal; no special considerations for the ring itself are typically needed beyond those for the entire compound. |
This composite analysis mandates that all waste streams containing this compound be treated as irritant, potentially toxic, and flammable hazardous waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[10]
Engineering Controls and Personal Protective Equipment (PPE)
Based on the hazard assessment, strict adherence to safety protocols is mandatory when handling the compound or its waste.
-
Engineering Controls: All handling of the solid compound and preparation of its waste containers must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][14] The storage area for waste should be well-ventilated.[1][10]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent exposure.[3]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing waste from the point of generation to its final removal from the laboratory.
3.1. Waste Segregation and Identification Proper segregation is critical to prevent dangerous chemical reactions.[1]
-
Identify: Any material that has come into contact with this compound is considered hazardous waste. This includes:
-
Residual solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., weigh boats, spatulas, pipette tips).
-
Contaminated cleaning materials from spills.
-
Used PPE.
-
-
Segregate: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10]
3.2. Waste Collection and Containerization The choice of container is crucial for safe storage and transport.
-
Select the Right Container:
-
Solid Waste: Collect pure compound, contaminated disposables (weigh boats, wipes), and used PPE in a dedicated, robust container made of a compatible material like High-Density Polyethylene (HDPE).[2] The container must have a secure, leak-proof lid.
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly marked liquid waste container, also preferably HDPE. Ensure the container is compatible with the solvent used.
-
Sharps Waste: Needles, syringes, or contaminated broken glassware must be placed in a designated, puncture-proof sharps container.
-
-
Properly Label All Containers:
-
Every container must be clearly labeled as soon as the first item of waste is added.[16]
-
The label must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "This compound ".
-
A list of any solvents or other chemicals present in the container.
-
The relevant hazard pictograms (Irritant - GHS07).
-
The date of waste generation (the date the first waste was added).
-
-
3.3. On-Site Storage in a Satellite Accumulation Area (SAA) Laboratories must store hazardous waste in a designated SAA pending pickup.[17]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[1][18]
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks, container degradation, or improper labeling.[1][17]
-
Volume and Time Limits: Adhere to institutional and EPA regulations regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[17][19]
3.4. Final Disposal Logistics The final step is the transfer of waste to a certified professional.
-
Coordination: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][10][20]
-
Documentation: Ensure all required paperwork, such as waste profiles or manifests, is completed accurately as per institutional and regulatory requirements.[1][19]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
4.1. Spill Cleanup Protocol (Small Laboratory Spill)
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves volatile solvents, evacuate the area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to cover and contain the spill.[10][21] Do not use paper towels , as they are combustible.
-
Collect Waste: Carefully scoop the absorbed material and contaminated fragments into your designated solid hazardous waste container using non-sparking tools.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
4.2. Personal Exposure First Aid These measures are based on the compound's SDS.[3]
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
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- 6. carlroth.com [carlroth.com]
- 7. isotope.com [isotope.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. chemos.de [chemos.de]
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- 11. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 12. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. acs.org [acs.org]
- 20. epa.gov [epa.gov]
- 21. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
